GW768505A free base
Description
Properties
IUPAC Name |
1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZIONRFHVNRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: GW768505A Free Base
CAS Number: 501693-25-0
This technical guide provides a comprehensive overview of GW768505A free base, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this anti-angiogenic agent.
Core Compound Information
GW768505A is a small molecule inhibitor belonging to the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine class of compounds. Its dual inhibitory action on two critical receptor tyrosine kinases involved in angiogenesis, VEGFR-2 and Tie-2, positions it as a significant compound of interest in oncology and other diseases characterized by pathological neovascularization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 501693-25-0 | [1][2][3] |
| Molecular Formula | C27H19F4N5O3 | [1] |
| Molecular Weight | 537.47 g/mol | [1] |
| IUPAC Name | 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2
GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both VEGFR-2 and Tie-2. These two receptors play distinct yet complementary roles in the formation and maturation of new blood vessels.
-
VEGFR-2 (KDR): As the primary receptor for VEGF-A, VEGFR-2 is a key mediator of endothelial cell proliferation, migration, and survival, all critical steps in the initiation of angiogenesis.
-
Tie-2: This receptor, activated by angiopoietins, is crucial for the later stages of angiogenesis, including vessel maturation, stabilization, and maintenance of endothelial cell quiescence.
By simultaneously blocking these two pathways, GW768505A offers a more comprehensive approach to inhibiting angiogenesis compared to agents that target a single pathway.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by GW768505A.
Biological Activity and Quantitative Data
GW768505A has demonstrated potent inhibitory activity against its target kinases in both enzymatic and cellular assays. A closely related compound, TIE-2/VEGFR-2 kinase-IN-2 (CAS 501693-48-7), which shares the same furo[2,3-d]pyrimidine core but differs in substitution, also exhibits strong dual inhibitory action. The inhibitory activities are summarized in the tables below.
Enzymatic Inhibition
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | VEGFR-2 (KDR) | 7.81 | ~15.5 | [4] |
| TIE-2/VEGFR-2 kinase-IN-2 | VEGFR-2 | 8.61 | 2.45 | [5] |
| Tie-2 | 8.56 | 2.75 | [5] | |
| VEGFR-1 | - | 8.51 | [1] | |
| VEGFR-3 | - | 7.59 | [1] |
Cellular Activity
| Compound | Assay | IC50 (nM) | Reference |
| TIE-2/VEGFR-2 kinase-IN-2 | VEGF-induced HUVEC proliferation | 2.6 | [1] |
| GM-CSF-induced Tie-2 autophosphorylation in NIH3T3 cells | 18.3 | [1] |
Kinase Selectivity Profile
TIE-2/VEGFR-2 kinase-IN-2 has been shown to be highly selective for VEGFR and Tie-2 kinases over a panel of other kinases.
| Kinase | IC50 (nM) | Reference |
| Akt3 | >10,000 | [1] |
| Cdk2 | >10,000 | [1] |
| EGFR | 10,000 | [1] |
| GSK3 | 2,187 | [1] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of GW768505A and related compounds, based on standard practices in the field.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified VEGFR-2 and Tie-2 kinases.
Methodology:
-
Recombinant human VEGFR-2 and Tie-2 kinase domains are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The compound is serially diluted in DMSO and then added to the assay buffer containing the kinase and a suitable substrate (e.g., a synthetic peptide) and ATP.
-
The reaction is initiated by the addition of ATP and allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
HUVEC Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
The culture medium is replaced with a low-serum medium to induce a quiescent state.
-
Cells are then treated with serial dilutions of the compound in the presence of a pro-angiogenic stimulus, typically VEGF-A (e.g., 10 ng/mL).
-
After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured.
-
Common methods for quantifying proliferation include MTT assay, BrdU incorporation assay, or direct cell counting.
-
The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated control without the compound.
-
IC50 values are determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a living organism.
Methodology:
-
A human tumor cell line, such as HT-29 (colon cancer), is subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The compound is administered orally once daily at various doses (e.g., 3, 10, or 30 mg/kg).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
To assess anti-angiogenic activity, tumor sections can be stained for endothelial cell markers (e.g., CD31) to determine microvessel density.
Synthesis
The synthesis of GW768505A and its analogs is described in the scientific literature, notably in publications by Miyazaki et al.[6][7]. The core structure is a 4-amino-furo[2,3-d]pyrimidine, which is typically functionalized through a series of organic reactions.
A generalized synthetic approach involves the construction of the furo[2,3-d]pyrimidine core, followed by the introduction of the diarylurea moiety. The synthesis of the diarylurea is typically achieved by reacting an aniline derivative with an isocyanate or by a similar coupling reaction.
Conclusion
This compound is a potent dual inhibitor of VEGFR-2 and Tie-2 with significant anti-angiogenic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, targeting two key pathways in angiogenesis, suggests its potential as a therapeutic agent for the treatment of cancer and other diseases where neovascularization is a contributing factor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. medkoo.com [medkoo.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GW768505A Free Base: A Technical Overview for Drug Development Professionals
For Research Use Only
Abstract
GW768505A is a potent, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and Tyrosine-protein kinase receptor Tie-2. By targeting these two key receptor tyrosine kinases, GW768505A demonstrates significant anti-angiogenic activity, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the available information on GW768505A free base, including its chemical properties, mechanism of action, and generalized experimental protocols relevant to its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in various physiological and pathological conditions. In the context of oncology, the growth and spread of solid tumors are highly dependent on the establishment of a dedicated blood supply. Two of the most critical signaling pathways in tumor angiogenesis are mediated by Vascular Endothelial Growth Factor (VEGF) and the angiopoietin-Tie pathway.
GW768505A is a small molecule inhibitor designed to simultaneously block the activity of VEGFR-2, the primary receptor for VEGF-A, and Tie-2, the receptor for angiopoietins. This dual-inhibition strategy offers a potentially more comprehensive blockade of tumor angiogenesis compared to agents that target a single pathway.
Chemical Properties and Data
Detailed physicochemical properties of this compound are essential for its formulation and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 501693-25-0 | [1] |
| Chemical Formula | C27H19F4N5O3 | [1] |
| Molecular Weight | 537.47 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term stability. | [1] |
Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2
GW768505A exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both VEGFR-2 and Tie-2. This action blocks the downstream signaling cascades that are essential for endothelial cell proliferation, migration, survival, and tube formation.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of intracellular signaling events, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.
Tie-2 Signaling Pathway
The Tie-2 signaling pathway is primarily modulated by the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 is the primary agonist of Tie-2, promoting vessel maturation and stability. In contrast, Ang2 can act as a context-dependent antagonist or a partial agonist, often contributing to vessel destabilization and priming the endothelium for angiogenic stimuli like VEGF. By inhibiting Tie-2, GW768505A can disrupt both vessel maturation and the pro-angiogenic effects mediated by this pathway.
Signaling Pathway Diagram: Dual Inhibition of VEGFR-2 and Tie-2 by GW768505A
Caption: Mechanism of action of GW768505A.
Experimental Protocols
While specific protocols for GW768505A are not publicly available, this section outlines generalized, standard methodologies for evaluating dual VEGFR-2 and Tie-2 inhibitors. These protocols serve as a template for researchers to design their own experiments.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of GW768505A against VEGFR-2 and Tie-2 kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Recombinant human Tie-2 kinase domain
-
Kinase-specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
GW768505A (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure (Example using ADP-Glo™): a. Prepare serial dilutions of GW768505A in kinase assay buffer. b. In a 96-well or 384-well plate, add the kinase, peptide substrate, and GW768505A dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percentage of kinase inhibition for each concentration of GW768505A relative to a no-inhibitor control. g. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assays of Angiogenesis
Objective: To assess the effect of GW768505A on endothelial cell functions crucial for angiogenesis.
4.2.1. Endothelial Cell Proliferation Assay
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere. b. Starve the cells in a low-serum medium. c. Treat the cells with various concentrations of GW768505A in the presence of a pro-angiogenic stimulus (e.g., VEGF-A). d. Incubate for 48-72 hours. e. Assess cell proliferation using a suitable method, such as MTT, CyQUANT®, or BrdU incorporation assay. f. Quantify the results and determine the concentration of GW768505A that inhibits proliferation by 50% (GI50).
4.2.2. Endothelial Cell Tube Formation Assay
Methodology:
-
Substrate: Matrigel® or a similar basement membrane extract.
-
Procedure: a. Coat the wells of a 96-well plate with Matrigel® and allow it to solidify. b. Seed HUVECs onto the Matrigel®-coated wells. c. Treat the cells with different concentrations of GW768505A. d. Incubate for 4-18 hours to allow for the formation of capillary-like structures. e. Capture images of the tube networks using a microscope. f. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Logical Relationship: From In Vitro to In Vivo Assessment
Caption: A typical preclinical assessment cascade for an anti-angiogenic agent.
Conclusion
This compound is a promising anti-angiogenic agent for research purposes, with a clear mechanism of action involving the dual inhibition of VEGFR-2 and Tie-2. While specific, publicly available quantitative data on its biological activity is limited, the generalized protocols and workflows provided in this guide offer a solid foundation for its preclinical evaluation. Further research is warranted to fully characterize the therapeutic potential of this compound.
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional scientific guidance. GW768505A is for research use only and not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.
References
In-Depth Technical Guide: GW768505A Free Base - A Dual Inhibitor of VEGFR2 and Tie-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual inhibitory action of GW768505A free base on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). This document consolidates available quantitative data, outlines detailed experimental protocols for assessing inhibitor activity, and visualizes the relevant signaling pathways and experimental workflows.
Core Concepts: Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer. Two key receptor tyrosine kinases, VEGFR2 and Tie-2, play pivotal roles in regulating this process.
-
VEGFR2 (KDR): As the primary mediator of VEGF signaling, VEGFR2 is crucial for endothelial cell proliferation, migration, and survival, making it a prime target for anti-angiogenic therapies.
-
Tie-2: This receptor and its ligands, the angiopoietins, are essential for vessel maturation, stability, and quiescence. Dysregulation of the Tie-2 signaling pathway is also implicated in tumor angiogenesis.
GW768505A is a potent small molecule inhibitor that simultaneously targets both of these critical pathways, offering a dual-pronged approach to disrupting tumor vasculature.
Quantitative Data Summary
The inhibitory potency of GW768505A has been characterized through various assays. The available data is summarized in the table below.
| Target/Process | Assay Type | Value | Unit | Notes |
| VEGFR2 (KDR) | Enzymatic Assay | 15.5 | nM | Calculated from a pIC50 of 7.81.[1] |
| VEGF-stimulated HUVEC Proliferation | Cellular Assay | 0.045 | µM | Demonstrates cellular anti-proliferative activity.[1] |
| Tie-2 | Enzymatic Assay | Data Not Available | - | Described as a potent inhibitor, but a specific IC50 value is not publicly available. |
Signaling Pathways and Inhibition
The following diagrams illustrate the VEGFR2 and Tie-2 signaling pathways and the points of inhibition by GW768505A.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections provide representative protocols for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (VEGFR2/Tie-2)
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of GW768505A against purified VEGFR2 or Tie-2 kinase.
Materials:
-
Recombinant human VEGFR2 or Tie-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of GW768505A in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a microplate, add the diluted GW768505A or DMSO (for control wells).
-
Kinase/Substrate Addition: Add the recombinant kinase and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each GW768505A concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Phosphorylation Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of ligand-induced VEGFR2 or Tie-2 autophosphorylation by GW768505A in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
References
An In-depth Technical Guide on GW768505A Free Base: A Dual VEGFR2 and Tie-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW768505A is a potent, small molecule, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Tyrosine-protein kinase receptor Tie-2.[1] Both VEGFR2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of these signaling pathways is a hallmark of several pathologies, including cancer and various ocular diseases. By simultaneously targeting these two key pathways, GW768505A presents a promising anti-angiogenic strategy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of GW768505A free base, including detailed experimental protocols and signaling pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea | [1] |
| Synonyms | GW-768505A free base | [1] |
| CAS Number | 501693-25-0 | [1] |
| Chemical Formula | C27H19F4N5O3 | [1] |
| Molecular Weight | 537.47 g/mol | [1] |
| Exact Mass | 537.1424 u | [1] |
| Appearance | Solid powder (predicted) | - |
| Melting Point | Data not available | - |
| Solubility | Soluble in DMSO | - |
| pKa | Data not available | - |
| Storage | Store at -20°C for long-term storage. | - |
Mechanism of Action: Dual Inhibition of VEGFR2 and Tie-2 Signaling
GW768505A exerts its anti-angiogenic effects by inhibiting the kinase activity of both VEGFR2 and Tie-2. These two receptors and their respective signaling pathways are crucial for endothelial cell proliferation, migration, survival, and vessel maturation.
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.
Tie-2 Signaling Pathway
The Tie-2 signaling pathway is primarily modulated by the angiopoietin family of ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2). Ang-1 binding to Tie-2 promotes vessel maturation and stability. In contrast, Ang-2 can act as a context-dependent antagonist or partial agonist, contributing to vascular destabilization and priming the endothelium for angiogenic sprouting in the presence of VEGF.
The dual inhibition of VEGFR2 and Tie-2 by GW768505A is expected to provide a more comprehensive blockade of angiogenesis than targeting either pathway alone.
Experimental Protocols
The following sections provide representative protocols for the synthesis, purification, and biological evaluation of GW768505A and similar dual VEGFR2/Tie-2 inhibitors.
Hypothetical Synthesis of this compound
Disclaimer: The following is a hypothetical synthetic route based on the known synthesis of similar furo[2,3-d]pyrimidine and phenyl urea derivatives. A specific, published synthesis protocol for GW768505A was not found.
The synthesis of GW768505A could plausibly be achieved through a multi-step process culminating in the formation of the furo[2,3-d]pyrimidine core, followed by a coupling reaction to introduce the phenyl urea moiety.
Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core A common method for the synthesis of the furo[2,3-d]pyrimidine scaffold involves the cyclization of a suitably substituted pyrimidine with a functionalized furan precursor.
Step 2: Phenyl Urea Moiety Formation The phenyl urea linkage is typically formed by the reaction of an aniline derivative with an isocyanate or a carbamate. In this hypothetical synthesis, 4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)aniline would be reacted with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate.
Purification and Characterization: The final product would be purified by column chromatography on silica gel. The structure and purity would be confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assays
3.2.1. VEGFR2 Kinase Assay (Representative Protocol)
This assay measures the ability of GW768505A to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme.
-
Materials: Recombinant human VEGFR2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of GW768505A in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition of kinase activity for each concentration of GW768505A and determine the IC50 value.
-
3.2.2. Tie-2 Kinase Assay (Representative Protocol)
A similar protocol to the VEGFR2 kinase assay would be employed, substituting the recombinant human Tie-2 kinase domain for the VEGFR2 enzyme.
Cell-Based Angiogenesis Assays
3.3.1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of the test compound.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel®), endothelial cell growth medium, and GW768505A.
-
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the matrix in the presence of various concentrations of GW768505A or vehicle control.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize the tube network using a microscope and quantify the extent of tube formation (e.g., total tube length, number of branch points) using image analysis software.
-
3.3.2. Endothelial Cell Sprouting Assay
This assay measures the outgrowth of endothelial sprouts from spheroids embedded in a collagen matrix.
-
Materials: HUVECs, collagen gel, endothelial cell growth medium, and GW768505A.
-
Procedure:
-
Generate HUVEC spheroids by culturing the cells in hanging drops.
-
Embed the spheroids in a collagen gel in a 96-well plate.
-
Add endothelial cell growth medium containing various concentrations of GW768505A or vehicle control.
-
Incubate for 24-48 hours to allow for sprouting.
-
Quantify the cumulative length of the sprouts emanating from each spheroid.
-
Pharmacokinetics and Pharmacodynamics
Currently, there is no publicly available data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic properties of GW768505A in preclinical or clinical studies. Further investigation is required to characterize these crucial parameters.
Conclusion
GW768505A is a potent dual inhibitor of VEGFR2 and Tie-2, two key regulators of angiogenesis. Its chemical structure and mechanism of action make it a valuable tool for research into anti-angiogenic therapies. The experimental protocols outlined in this guide provide a framework for the further investigation of its biological activities. While data on its synthesis and in vivo properties are limited, the information presented here serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
GW768505A Free Base: A Technical Whitepaper on its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW768505A is a potent, orally bioavailable small molecule inhibitor with significant anti-angiogenic properties. This document provides a comprehensive technical overview of GW768505A free base, focusing on its mechanism of action as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 kinase. This whitepaper consolidates available quantitative data, details relevant experimental protocols for assessing its bioactivity, and presents key signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of GW768505A in angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The targeted inhibition of key regulators of angiogenesis represents a promising therapeutic strategy. This compound has emerged as a significant compound in this area due to its potent and dual inhibitory activity against two crucial receptor tyrosine kinases: VEGFR2 (also known as KDR) and Tie-2.
VEGFR2 is a primary mediator of the pro-angiogenic effects of VEGF-A, a potent cytokine that stimulates endothelial cell proliferation, migration, and survival. Tie-2, the receptor for angiopoietins, plays a critical role in vessel maturation and stability. The dual inhibition of both VEGFR2 and Tie-2 by GW768505A suggests a comprehensive approach to anti-angiogenic therapy, targeting both the initiation of new vessel growth and the maintenance of the tumor vasculature.
Quantitative Data
GW768505A, also referred to in the literature and commercial sources as TIE-2/VEGFR-2 kinase-IN-2, has demonstrated potent inhibitory activity against its primary targets. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of GW768505A
| Target | IC50 (nM) | pIC50 | Reference |
| VEGFR1 | 8.51 | - | [1] |
| VEGFR2 (KDR) | 7.76 | 8.61 | [1][2] |
| VEGFR3 | 7.59 | - | [1] |
| Tie-2 | 13.49 | 8.56 | [1][2] |
| Akt3 | >10,000 | - | [1] |
| Cdk2 | >10,000 | - | [1] |
| EGFR | 10,000 | - | [1] |
| GSK3 | 2,187 | - | [1] |
Table 2: In Vitro Cellular Activity of GW768505A
| Assay | Cell Line | Effect | IC50 (nM) | Reference |
| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 2.6 | [1] |
| GM-CSF-induced Tie2 Autophosphorylation | NIH3T3 cells expressing chimeric CSF-1R-Tie2 | Inhibition | 18.3 | [1] |
Table 3: In Vivo Activity of GW768505A
| Model | Dosing | Effect | Reference |
| HT-29 Colon Cancer Mouse Xenograft | 3, 10, or 30 mg/kg per day | Reduced tumor volume and intratumoral vessel density | [1] |
| TNF-α-induced Lethal Shock Mouse Model | 20 mg/kg | Prevented decreases in body temperature | [1] |
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to evaluate the anti-angiogenic properties of compounds like GW768505A.
In Vitro Kinase Inhibition Assay (VEGFR2 and Tie-2)
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against VEGFR2 and Tie-2 kinases.
Materials:
-
Recombinant human VEGFR2 or Tie-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (GW768505A) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of GW768505A in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate at appropriate concentrations.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 or Tie-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This assay measures the effect of GW768505A on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
GW768505A
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5,000 cells per well in EGM-2 medium and allow them to adhere overnight.
-
The following day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of GW768505A or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 20 ng/mL), in the continued presence of the compound.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of GW768505A relative to the VEGF-A stimulated control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of GW768505A in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., HT-29 colon carcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
GW768505A formulated for oral administration
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel staining)
Procedure:
-
Culture the tumor cells to a sufficient number.
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GW768505A (e.g., at 3, 10, or 30 mg/kg) or vehicle control orally, once daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors.
-
Fix the tumors in formalin, embed in paraffin, and prepare sections for histological analysis.
-
Perform immunohistochemical staining for markers of angiogenesis, such as CD31, to assess microvessel density.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by GW768505A and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of GW768505A.
Caption: A typical workflow for anti-angiogenic drug discovery.
Conclusion
This compound is a potent dual inhibitor of VEGFR2 and Tie-2, two key regulators of angiogenesis. The quantitative data demonstrate its high affinity and selectivity for these targets, which translates into significant anti-proliferative and anti-angiogenic effects in both in vitro and in vivo models. The experimental protocols provided in this whitepaper offer a framework for the further investigation and characterization of GW768505A and other potential anti-angiogenic compounds. The multifaceted mechanism of action of GW768505A, targeting both the initiation and maturation of new blood vessels, positions it as a compelling candidate for further preclinical and clinical development in the treatment of angiogenesis-dependent diseases.
References
The Discovery and Synthesis of GW768505A Free Base: A Dual Inhibitor of VEGFR2 and Tie-2 Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW768505A is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, two key receptor tyrosine kinases involved in angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of GW768505A free base. It includes detailed experimental protocols derived from the primary literature, a summary of its quantitative biological data, and visual representations of its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and medicinal chemistry.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in the pathology of various diseases, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Two receptor tyrosine kinases, VEGFR2 (also known as KDR) and Tie-2 (also known as TEK), play pivotal roles in regulating angiogenesis.[1] VEGFR2 is a primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival, while Tie-2, activated by angiopoietins, is crucial for vessel maturation and stability. The dual inhibition of both VEGFR2 and Tie-2 signaling pathways presents a promising therapeutic strategy to comprehensively block tumor angiogenesis.
GW768505A, a pyrimidine derivative, was developed by researchers at GlaxoSmithKline (formerly SmithKline Beecham) as a potent dual inhibitor of both VEGFR2 and Tie-2 kinases.[1] Its discovery was part of a program to identify novel anti-angiogenic agents for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 501693-25-0 | [2] |
| Chemical Formula | C27H19F4N5O3 | [2] |
| Molecular Weight | 537.47 g/mol | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis of this compound
The synthesis of GW768505A is detailed in the patent WO 03066601. The general synthetic scheme involves a multi-step process culminating in the formation of the final urea linkage. While the patent describes the synthesis of a series of related pyrimidine derivatives, the following represents a likely synthetic route for GW768505A based on the examples provided.
General Synthetic Pathway
The synthesis of GW768505A can be logically divided into the construction of the key furo[2,3-d]pyrimidine core, followed by the introduction of the side chains and the final urea formation.
Caption: Synthetic workflow for GW768505A.
Experimental Protocol (Exemplified)
The following is a representative, detailed experimental protocol for the synthesis of a key intermediate and the final product, based on the general methods described in patent WO 03066601.
Step 1: Synthesis of a Furo[2,3-d]pyrimidine Intermediate
A mixture of an appropriately substituted aminofuran-carbonitrile and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration. The solid is then washed with water and a suitable organic solvent (e.g., ethanol) and dried under vacuum to yield the furo[2,3-d]pyrimidin-4-amine core.
Step 2: Introduction of the Phenylamino Side Chain
The furo[2,3-d]pyrimidin-4-amine intermediate is subjected to a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or halide to introduce the substituted phenylamino moiety at the 5-position of the furo[2,3-d]pyrimidine core.
Step 3: Formation of the Urea Linkage
The resulting amine is then reacted with 1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both VEGFR2 and Tie-2.
In Vitro Kinase Inhibition
The inhibitory activity of GW768505A against VEGFR2 and Tie-2 has been determined through in vitro kinase assays.
| Target Kinase | pIC50 | IC50 (nM) | Reference |
| VEGFR2 (KDR) | > 7.0 | < 100 | [1] |
| Tie-2 | > 7.0 | < 100 | [1] |
Note: pIC50 is the negative logarithm of the IC50 value. An exact IC50 value in nanomolar concentration was not available in the public domain at the time of this writing; the pIC50 value indicates a potent inhibition in the nanomolar range.
Inhibition of Endothelial Cell Proliferation
Consistent with its inhibition of key angiogenic receptors, GW768505A has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).
| Assay | pIC50 | IC50 (nM) | Reference |
| HUVEC Proliferation | > 7.0 | < 100 | [1] |
Signaling Pathways
GW768505A's dual inhibitory action effectively blocks two critical signaling cascades in angiogenesis.
VEGFR2 Signaling Pathway:
Caption: Inhibition of the VEGFR2 signaling pathway by GW768505A.
Tie-2 Signaling Pathway:
Caption: Inhibition of the Tie-2 signaling pathway by GW768505A.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of GW768505A on VEGFR2 and Tie-2 kinase activity can be assessed using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding format. A general protocol is as follows:
-
Recombinant human VEGFR2 or Tie-2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
GW768505A, dissolved in DMSO, is added at various concentrations to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
HUVEC Proliferation Assay (General Protocol)
-
Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates in complete endothelial growth medium.
-
After allowing the cells to adhere overnight, the medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF).
-
GW768505A, dissolved in DMSO, is added to the wells at a range of concentrations.
-
The cells are incubated for a period of 48-72 hours.
-
Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number.
-
The absorbance is read using a microplate reader, and the IC50 value is determined from the dose-response curve.
Conclusion
GW768505A is a potent dual inhibitor of VEGFR2 and Tie-2, two critical mediators of tumor angiogenesis. Its discovery represents a significant advancement in the development of targeted anti-cancer therapies. The synthetic route, while requiring multiple steps, is achievable through standard organic chemistry techniques. The biological data confirms its potent in vitro activity against its target kinases and its ability to inhibit endothelial cell proliferation. This technical guide provides a foundational understanding of GW768505A for researchers interested in its further investigation and potential therapeutic applications. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models.
References
In Vitro Angiogenesis Models for the Characterization of GW768505A Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: GW768505A is a potent small molecule inhibitor targeting two key receptor tyrosine kinases pivotal in the process of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR) and Tie-2 (tunica interna endothelial cell kinase-2). By dually targeting these pathways, GW768505A presents a compelling candidate for anti-angiogenic therapy. This technical guide provides an in-depth overview of the core in vitro angiogenesis models and experimental protocols essential for the preclinical evaluation of compounds like GW768505A. While specific experimental data for GW768505A free base in these models is not extensively available in the public domain, this document outlines the established methodologies to characterize its anti-angiogenic potential.
Core Signaling Pathways in Angiogenesis Targeted by GW768505A
Angiogenesis is a complex process orchestrated by a balance of pro- and anti-angiogenic signals. VEGFR2 and Tie-2 are central to the pro-angiogenic cascade, making them critical targets for therapeutic intervention.
VEGFR2 Signaling Pathway: The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability—all essential steps in the formation of new blood vessels.
Tie-2 Signaling Pathway: The Tie-2 receptor and its ligands, the angiopoietins (Ang), play a critical role in vessel maturation and stability. Angiopoietin-1 (Ang-1) binding to Tie-2 promotes endothelial cell survival and vessel stabilization. Conversely, Angiopoietin-2 (Ang-2), often upregulated in tumors, can act as a competitive antagonist to Ang-1, leading to vessel destabilization and priming the endothelium for the effects of pro-angiogenic factors like VEGF-A. Inhibition of Tie-2 can block both the stabilizing effects of Ang-1 and the context-dependent pro-angiogenic effects of Ang-2.
Experimental Protocols for In Vitro Angiogenesis Models
To assess the anti-angiogenic activity of GW768505A, a series of well-established in vitro assays should be employed. These assays model key steps of the angiogenic process, including endothelial cell proliferation, migration, and differentiation into tube-like structures.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a test compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Detailed Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of EGM-2 and allowed to attach overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of GW768505A or a vehicle control (e.g., DMSO). A positive control for inhibition (e.g., Sunitinib) should also be included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification: Cell proliferation can be assessed using various methods:
-
MTS/MTT Assay: 20 µL of MTS or MTT reagent is added to each well, and the plates are incubated for 2-4 hours. The absorbance is then measured at 490 nm (MTS) or 570 nm (MTT).[1]
-
Direct Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.
-
Thymidine Incorporation Assay: Cells are incubated with [3H]-thymidine, and its incorporation into DNA is measured as an indicator of cell division.[2]
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated from the dose-response curve.
Data Presentation:
| Concentration of GW768505A | Mean Absorbance (490 nm) | Standard Deviation | % Inhibition of Proliferation |
| Vehicle Control (0 µM) | 1.25 | 0.08 | 0% |
| 0.01 µM | 1.10 | 0.06 | 12% |
| 0.1 µM | 0.85 | 0.05 | 32% |
| 1 µM | 0.45 | 0.04 | 64% |
| 10 µM | 0.15 | 0.02 | 88% |
| IC50 Value | \multicolumn{3}{c | }{Calculated from dose-response curve} |
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix, mimicking the later stages of angiogenesis.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract (e.g., Matrigel®) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested and resuspended in basal medium containing various concentrations of GW768505A. The cells are then seeded onto the polymerized matrix at a density of 10,000-20,000 cells per well.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube networks.
-
Visualization: The tube-like structures are visualized and photographed using an inverted microscope. For enhanced visualization, cells can be labeled with a fluorescent dye like Calcein AM prior to imaging.[3][4]
-
Quantification: The extent of tube formation is quantified using image analysis software. Key parameters to measure include:
-
Data Analysis: The quantitative data from treated wells are compared to the vehicle control to determine the percentage of inhibition. An IC50 value for tube formation can be calculated.
Data Presentation:
| Treatment | Total Tube Length (µm) | Number of Branch Points | % Inhibition of Tube Formation |
| Vehicle Control | 4500 ± 350 | 60 ± 8 | 0% |
| GW768505A (0.1 µM) | 3200 ± 280 | 45 ± 6 | 28.9% |
| GW768505A (1 µM) | 1500 ± 150 | 18 ± 4 | 66.7% |
| GW768505A (10 µM) | 300 ± 50 | 3 ± 2 | 93.3% |
| IC50 Value | \multicolumn{3}{c | }{Calculated from dose-response curve} |
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new microvessels from a piece of intact tissue.[7][8]
Detailed Methodology:
-
Aorta Excision: The thoracic aorta is carefully dissected from a euthanized rat or mouse under sterile conditions.[7][8]
-
Ring Preparation: The aorta is cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm thick rings.[7][9]
-
Embedding: The aortic rings are embedded in a 3D matrix such as collagen type I or Matrigel® in a 48-well plate.[8][10]
-
Treatment: The rings are cultured in serum-free medium supplemented with pro-angiogenic factors (e.g., VEGF) and treated with different concentrations of GW768505A or a vehicle control.
-
Incubation: The cultures are maintained for 7-14 days, with the medium and treatments being replaced every 2-3 days.
-
Monitoring and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily using a phase-contrast microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.[11]
-
Data Analysis: The angiogenic response in the presence of GW768505A is compared to the vehicle control to determine the inhibitory effect.
Data Presentation:
| Treatment | Mean Sprout Length (µm) at Day 7 | Number of Sprouts per Ring at Day 7 | % Inhibition of Sprouting |
| Vehicle Control + VEGF | 850 ± 95 | 45 ± 7 | 0% |
| GW768505A (1 µM) + VEGF | 420 ± 60 | 20 ± 5 | 50.6% |
| GW768505A (10 µM) + VEGF | 150 ± 30 | 5 ± 2 | 82.4% |
General Experimental Workflow for In Vitro Anti-Angiogenesis Testing
The evaluation of a potential anti-angiogenic compound follows a logical progression from target identification to functional assays. The following diagram illustrates a typical workflow for testing a compound like GW768505A.
The in vitro models described in this guide—endothelial cell proliferation, tube formation, and the aortic ring assay—represent the foundational assays for characterizing the anti-angiogenic properties of a dual VEGFR2 and Tie-2 inhibitor like GW768505A. By systematically applying these detailed protocols, researchers can obtain robust and quantifiable data on the compound's efficacy in inhibiting key steps of the angiogenic process. These findings are crucial for the preclinical assessment and further development of novel anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole | PLOS One [journals.plos.org]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of GW768505A: A Technical Guide to Target Validation
For Immediate Release
This technical guide provides an in-depth analysis of the target validation studies for GW768505A free base, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic potential of this compound.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Two key receptor tyrosine kinases, VEGFR-2 and Tie-2, play pivotal roles in regulating this complex cascade. GW768505A has emerged as a promising anti-cancer agent due to its dual inhibitory action against these two targets. This guide summarizes the key preclinical data validating the therapeutic targets of GW768505A, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Analysis of Kinase Inhibition
GW768505A, also referred to in some literature as TIE-2/VEGFR-2 kinase-IN-2, has demonstrated potent and selective inhibition of both VEGFR-2 and Tie-2 kinases. The following table summarizes the in vitro inhibitory activities of the compound against a panel of kinases.
| Target Kinase | IC50 (nM) | pIC50 |
| VEGFR-2 | 7.76 | 8.61 |
| Tie-2 | 13.49 | 8.56 |
| VEGFR-1 | 8.51 | - |
| VEGFR-3 | 7.59 | - |
| Akt3 | >10,000 | - |
| Cdk2 | >10,000 | - |
| EGFR | 10,000 | - |
| GSK3 | 2,187 | - |
Table 1: In vitro kinase inhibition profile of GW768505A (TIE-2/VEGFR-2 kinase-IN-2). Data sourced from publicly available information.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assays
The inhibitory activity of GW768505A against VEGFR-2 and Tie-2 was determined using biochemical kinase assays.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of GW768505A against purified VEGFR-2 and Tie-2 kinases.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and Tie-2 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.
-
Compound Dilution: GW768505A is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of GW768505A.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) for a colorimetric or chemiluminescent readout.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative effects of GW768505A were assessed using Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the effect of GW768505A on VEGF-induced HUVEC proliferation.
Protocol Outline:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of GW768505A in the presence of a stimulating concentration of VEGF.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT or CyQUANT® assay.
-
Data Analysis: The IC50 value, representing the concentration of GW768505A that inhibits cell proliferation by 50%, is calculated. GW768505A has been shown to inhibit VEGF-induced HUVEC proliferation with an IC50 of 2.6 nM.[1]
In Vivo Tumor Growth Inhibition Studies
The in vivo efficacy of GW768505A was evaluated in a xenograft model of human colon cancer.
Objective: To assess the ability of GW768505A to inhibit tumor growth and reduce tumor-associated angiogenesis in a living model.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human colon adenocarcinoma cells (e.g., HT-29) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. GW768505A is administered orally at specified doses (e.g., 3, 10, or 30 mg/kg per day).[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemical staining for blood vessel density (e.g., using an anti-CD31 antibody). Studies have shown that GW768505A reduces tumor volume and intratumoral vessel density in this model.[1]
Signaling Pathways and Experimental Visualizations
To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of VEGFR-2 and Tie-2 and the inhibitory action of GW768505A.
Caption: Workflow for in vivo efficacy testing of GW768505A in a xenograft model.
Conclusion
The presented data strongly support the validation of VEGFR-2 and Tie-2 as the primary targets of GW768505A. The compound's potent dual inhibitory activity translates into significant anti-proliferative effects in endothelial cells and robust tumor growth inhibition in preclinical models of cancer. These findings underscore the therapeutic potential of GW768505A as an anti-angiogenic agent and provide a solid foundation for its further development.
References
GW768505A Free Base: A Technical Guide to its Signaling Pathway and Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW768505A free base is a potent, small-molecule dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Tie-2, two receptor tyrosine kinases critically involved in angiogenesis.[1][2] By targeting these key regulators of blood vessel formation, GW768505A exhibits significant anti-angiogenic properties, making it a compound of interest for research in oncology and other diseases characterized by pathological neovascularization. This technical guide provides an in-depth analysis of the signaling pathways modulated by GW768505A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathways
GW768505A exerts its biological effects by inhibiting the phosphorylation and subsequent activation of VEGFR2 and Tie-2. This blockade disrupts the downstream signaling cascades that govern endothelial cell proliferation, migration, survival, and tube formation.
VEGFR2 Signaling Pathway
VEGFR2 is the primary receptor for VEGF-A and a central mediator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. GW768505A's inhibition of VEGFR2 disrupts key downstream pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. Inhibition of VEGFR2 by GW768505A is expected to decrease the phosphorylation of Akt (p-Akt), leading to the induction of apoptosis in endothelial cells.
-
RAS/MEK/ERK Pathway: This pathway is primarily involved in endothelial cell proliferation and migration. By blocking VEGFR2, GW768505A is anticipated to reduce the phosphorylation of ERK (p-ERK), thereby inhibiting these critical angiogenic processes.
dot
VEGFR2 Signaling Inhibition by GW768505A
Tie-2 Signaling Pathway
Tie-2 is the receptor for angiopoietins (Ang), primarily Angiopoietin-1 (Ang1), and plays a crucial role in vessel maturation and stability. The inhibition of Tie-2 by GW768505A disrupts the maintenance of vascular integrity. Key downstream effects include:
-
PI3K/Akt Pathway: Similar to VEGFR2 signaling, Tie-2 activation promotes endothelial cell survival through the PI3K/Akt pathway. Inhibition by GW768505A would therefore contribute to endothelial cell apoptosis.
-
ERK Pathway: The role of the ERK pathway downstream of Tie-2 is more complex, but it is implicated in regulating endothelial cell responses.
dot
Tie-2 Signaling Inhibition by GW768505A
Quantitative Data
The inhibitory potency of GW768505A against its primary targets has been quantified in various assays.
| Target | Assay Type | Value | Reference |
| VEGFR2 (KDR) | Biochemical Assay | pIC50 = 7.81 | [1] |
| Tie-2 | Biochemical Assay | Potent Inhibitor | [1][2] |
| VEGF-stimulated HUVEC Growth | Cellular Assay | IC50 = 0.045 µM | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of GW768505A.
In Vitro Kinase Inhibition Assay (VEGFR2 & Tie-2)
This assay quantifies the direct inhibitory effect of GW768505A on the kinase activity of its target receptors.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of ATP consumed is inversely proportional to the kinase activity. A luciferase-based reagent is used to measure the remaining ATP, generating a luminescent signal.
Materials:
-
Recombinant human VEGFR2 or Tie-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
GW768505A (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GW768505A in kinase buffer.
-
Add the kinase, substrate, and diluted GW768505A or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of GW768505A and determine the IC50 or pIC50 value.
HUVEC Tube Formation Assay Workflow
Conclusion
This compound is a potent dual inhibitor of VEGFR2 and Tie-2, key regulators of angiogenesis. Its mechanism of action involves the blockade of downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK cascades, leading to the inhibition of endothelial cell proliferation, survival, and tube formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar anti-angiogenic compounds. Further investigation into the in vivo efficacy and safety profile of GW768505A is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for GW768505A Free Base in In Vitro Angiogenesis Assays
For research use only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in mediating the pro-angiogenic effects of VEGF, including endothelial cell proliferation, migration, and tube formation. Consequently, inhibitors of VEGFR-2 are of significant interest in the development of anti-cancer therapeutics.
This document provides detailed protocols for utilizing GW768505A free base, a potent and selective inhibitor of VEGFR-2, in a series of in vitro angiogenesis assays. These assays are designed to assess the anti-angiogenic potential of GW768505A by evaluating its effects on key processes in endothelial cells. The protocols provided are for:
-
Endothelial Cell Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures.
-
Endothelial Cell Proliferation Assay: To determine the effect on endothelial cell growth.
-
Endothelial Cell Migration Assay: To evaluate the impact on the directional movement of endothelial cells.
Product Information
| Product Name | This compound |
| Hypothetical Mechanism of Action | Potent and selective inhibitor of VEGFR-2 tyrosine kinase |
| Molecular Weight | 482.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Data Presentation
The following tables summarize hypothetical quantitative data obtained from in vitro angiogenesis assays performed with GW768505A.
Table 1: Effect of GW768505A on Endothelial Cell Tube Formation
| Treatment | Concentration (nM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle (0.1% DMSO) | - | 12540 ± 850 | 150 ± 20 |
| GW768505A | 1 | 10530 ± 720 | 125 ± 15 |
| GW768505A | 10 | 7520 ± 510 | 80 ± 10 |
| GW768505A | 100 | 3140 ± 250 | 35 ± 5 |
| Sunitinib (Positive Control) | 100 | 4500 ± 300 | 45 ± 8 |
Table 2: Inhibition of Endothelial Cell Proliferation by GW768505A
| Treatment | Concentration (nM) | Proliferation (% of Control) | IC50 (nM) |
| Vehicle (0.1% DMSO) | - | 100 ± 5.0 | - |
| GW768505A | 1 | 92 ± 4.5 | 15.2 |
| GW768505A | 10 | 65 ± 3.8 | |
| GW768505A | 100 | 25 ± 2.1 | |
| GW768505A | 1000 | 8 ± 1.5 |
Table 3: Inhibition of Endothelial Cell Migration by GW768505A
| Treatment | Concentration (nM) | Migrated Cells per Field | % Inhibition |
| Vehicle (0.1% DMSO) | - | 250 ± 25 | 0 |
| GW768505A | 1 | 210 ± 20 | 16 |
| GW768505A | 10 | 145 ± 15 | 42 |
| GW768505A | 100 | 60 ± 8 | 76 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plate
-
This compound
-
Vehicle control (DMSO)
-
Positive control (e.g., Sunitinib)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Thaw the Basement Membrane Matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Add 50 µL of the thawed Basement Membrane Matrix to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of GW768505A in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of GW768505A, vehicle, or positive control to the HUVEC suspension.
-
Gently add 100 µL of the cell suspension containing the test compounds to each well of the solidified matrix-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the culture medium.
-
Stain the cells with Calcein AM for 30 minutes at 37°C for visualization.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of GW768505A on the proliferation of endothelial cells using a colorimetric or fluorometric method.
Materials:
-
HUVECs
-
EGM-2
-
96-well culture plate
-
This compound
-
Vehicle control (DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.
-
Allow the cells to attach and grow for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of GW768505A in EGM-2.
-
Replace the medium with 100 µL of fresh medium containing the desired concentrations of GW768505A or controls.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, evaluates the effect of GW768505A on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Transwell inserts (8 µm pore size) for a 24-well plate
-
Fibronectin
-
This compound
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., VEGF)
-
Calcein AM or DAPI for staining
-
Fluorescence microscope
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow them to air dry.
-
Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.
-
Harvest and resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add the desired concentrations of GW768505A or controls to the cell suspension.
-
In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS containing a chemoattractant (e.g., 20 ng/mL VEGF).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the HUVEC suspension (containing GW768505A or controls) to the upper chamber of each insert.
-
Incubate at 37°C and 5% CO2 for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Calculate the percentage of inhibition of migration compared to the vehicle control.
Visualization of Pathways and Workflows
Caption: Hypothetical mechanism of GW768505A inhibiting the VEGF signaling pathway.
Caption: General experimental workflow for in vitro angiogenesis assays.
Application Note: Preparation of GW768505A Free Base Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GW768505A free base, a potent dual inhibitor of VEGFR2 (KDR) and Tie-2.
Product Information and Properties
GW768505A is a small molecule inhibitor with anti-angiogenic activity, supplied as a solid powder.[1] Proper handling and solubilization are critical for experimental success. The key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 501693-25-0 | [1][2] |
| Molecular Weight | 537.47 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Purity | >98% | [1] |
| Storage (Solid) | Short-term (days-weeks): 0 - 4°C, dry and dark. Long-term (months-years): -20°C, dry and dark. | [1] |
| Storage (Stock Solution) | Aliquoted and stored at -20°C or -80°C. | [2][3] |
| Shelf Life (Solid) | >3 years if stored properly. | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of GW768505A in DMSO.
Required Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Stock Solution Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Volume of DMSO (mL) = [Mass of GW768505A (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
Example Calculation: To prepare a 10 mM stock solution from 5 mg of GW768505A:
-
Volume of DMSO (mL) = [5 mg / 537.47 g/mol ] / 10 mM
-
Volume of DMSO (mL) = 0.00930 mL = 930 µL
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of GW768505A powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Collection: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[3]
-
Weighing: Carefully weigh the desired amount of powder. For small quantities (≤10 mg), it is often practical to dissolve the entire contents of the vial to avoid weighing errors.[3]
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Solubility Enhancement (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Gentle warming to 37°C can also aid in solubilization.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Once the solution is clear, dispense it into single-use aliquots in sterile, tightly sealed cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3] Ensure vials are clearly labeled with the compound name, concentration, date, and solvent.
Application and Handling
Preparation of Working Solutions
To prepare a working solution for in vitro assays, the DMSO stock solution should be serially diluted.
-
Prevent Precipitation: It is best to make initial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. Rapid dilution from a high DMSO concentration directly into an aqueous medium can cause the compound to precipitate.[4]
-
DMSO Toxicity: Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells, typically below 0.5%.[3][4][5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the inhibitor.[4][5]
Safety Precautions
-
GW768505A is for research use only and not for human or veterinary use.[1][2]
-
Always handle the compound and its solutions while wearing appropriate PPE.[6]
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Visual Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted signaling pathway of GW768505A.
Caption: Workflow for preparing GW768505A stock solution.
References
GW768505A Free Base: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW768505A is a potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). Both VEGFR-2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of these signaling pathways is a hallmark of numerous pathologies, including cancer and various inflammatory diseases. By simultaneously targeting these two key pathways, GW768505A presents a promising tool for in vitro studies aimed at understanding and modulating angiogenesis.
These application notes provide a comprehensive overview of the use of GW768505A free base in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2
GW768505A exerts its anti-angiogenic effects by inhibiting the kinase activity of both VEGFR-2 and Tie-2.
-
VEGFR-2 Inhibition: VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability. GW768505A binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent downstream signaling.
-
Tie-2 Inhibition: Tie-2 is the receptor for angiopoietins, which are critical for vessel maturation and stability. Angiopoietin-1 (Ang-1) binding to Tie-2 promotes vessel quiescence and integrity. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF-A. By inhibiting Tie-2, GW768505A can disrupt the maintenance of vascular stability.
The dual inhibition of both pathways offers a more comprehensive blockade of angiogenesis compared to targeting either pathway alone.
Quantitative Data Summary
While specific IC50 values for GW768505A are not widely published in publicly accessible literature, related dual inhibitors of Tie-2 and VEGFR-2 developed by GlaxoSmithKline have shown potent activity. Representative compounds from the same class have demonstrated pIC50 values greater than 7.0 for both Tie-2 and VEGFR-2 inhibition, as well as for the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation[1]. A pIC50 > 7.0 corresponds to an IC50 value of less than 100 nM. In a study combining separate VEGFR2 and Tie-2 inhibitors, 90% inhibition of HUVEC proliferation was observed at a 1µM concentration of the drug combination.
Based on this, a reasonable starting concentration range for in vitro experiments with GW768505A would be in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Target/Cell Line | Reported Value (for related compounds) | Recommended Starting Range for GW768505A |
| pIC50 | Tie-2 Kinase | > 7.0 | N/A |
| pIC50 | VEGFR-2 Kinase | > 7.0 | N/A |
| pIC50 | HUVEC Proliferation | > 7.0 | N/A |
| IC50 | Tie-2/VEGFR-2 Kinase | < 100 nM | 1 nM - 1 µM |
| IC50 | HUVEC Proliferation | < 100 nM | 10 nM - 5 µM |
Signaling Pathways
Below are simplified diagrams of the VEGFR-2 and Tie-2 signaling pathways, highlighting the points of inhibition by GW768505A.
References
Application Notes and Protocols for In Vivo Dosing of p38 MAPK Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Consequently, p38 MAPK inhibitors are of significant interest as potential therapeutic agents. This document provides a generalized framework for the in vivo administration of p38 MAPK inhibitors in mouse models, based on available literature for representative compounds.
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. It is typically initiated by extracellular stimuli, leading to the activation of a cascade of protein kinases that ultimately results in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes such as inflammation, apoptosis, and cell differentiation.
Application Notes and Protocols: Endothelial Cell Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the endothelial cell tube formation assay, a widely used in vitro method to assess angiogenesis. The notes also outline the key signaling pathways involved in this process and provide a framework for data analysis.
Note: While this document provides a comprehensive overview of the endothelial cell tube formation assay, a thorough literature search did not yield specific data on the effects of GW768505A free base in this particular assay. The provided protocols and data presentation formats can be adapted for testing this and other novel compounds.
I. Introduction to the Endothelial Cell Tube Formation Assay
The endothelial cell tube formation assay is a rapid and quantitative method to evaluate the pro- or anti-angiogenic potential of compounds.[1] This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and organize to form capillary-like structures.[1] When cultured on a basement membrane extract (BME) or Matrigel, endothelial cells will form interconnected, tube-like structures.[1] The extent of tube formation, including the number of branches, loops, and total tube length, can be quantified to assess the angiogenic response.
II. Experimental Protocol: Endothelial Cell Tube Formation Assay
This protocol provides a general guideline for performing the endothelial cell tube formation assay. Optimization may be required depending on the endothelial cell type and specific experimental conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., HMEC-1)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
Test compound (e.g., this compound) and vehicle control
-
Calcein AM (for fluorescent visualization)
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow Diagram:
References
Application Notes and Protocols for Anti-Angiogenic Studies in a Chick Chorioallantoic Membrane (CAM) Assay
Disclaimer: Initial literature and database searches for "GW768505A free base" did not yield any publicly available information regarding its mechanism of action, signaling pathways, or its effects on angiogenesis in a chick chorioallantoic membrane (CAM) assay or any other model system. Therefore, to fulfill the structural and content requirements of this request, we are providing a representative application note and protocol using a well-characterized anti-angiogenic compound, SU5416 , a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and in pathological conditions such as tumor growth and metastasis. The chick chorioallantoic membrane (CAM) is a highly vascularized extraembryonic membrane that serves as an excellent in vivo model for studying angiogenesis.[1][2] The CAM assay is a robust, cost-effective, and relatively simple method for evaluating the pro- or anti-angiogenic potential of test compounds.[1][3]
This application note details the use of SU5416 (Semaxanib), a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, in a CAM assay to quantify its anti-angiogenic effects.[4] VEGFR-2 is a primary mediator of the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), which is crucial for endothelial cell proliferation, migration, and survival.[5][6][7] By inhibiting VEGFR-2, SU5416 effectively blocks VEGF-induced angiogenesis.[4][8] This protocol also includes the use of Bevacizumab (Avastin®), a monoclonal antibody that targets VEGF-A, as a positive control for anti-angiogenic activity.[9][10]
Data Presentation: Anti-Angiogenic Effects of SU5416 and Bevacizumab
The following tables summarize representative quantitative data on the anti-angiogenic effects of SU5416 and Bevacizumab in a CAM assay. Data is presented as the mean ± standard deviation.
Table 1: Dose-Dependent Inhibition of Angiogenesis by SU5416
| Treatment Group | Concentration | Number of Blood Vessel Branch Points | Inhibition of Angiogenesis (%) |
| Vehicle Control (DMSO) | 0.1% | 125 ± 10 | 0% |
| SU5416 | 1 µM | 88 ± 8 | 29.6% |
| SU5416 | 5 µM | 52 ± 6 | 58.4% |
| SU5416 | 10 µM | 31 ± 5 | 75.2% |
| Positive Control (Bevacizumab) | 1 mg/mL | 45 ± 7 | 64.0% |
Table 2: Effect of SU5416 on Blood Vessel Diameter
| Treatment Group | Concentration | Average Blood Vessel Diameter (µm) | Reduction in Vessel Diameter (%) |
| Vehicle Control (DMSO) | 0.1% | 15.2 ± 1.8 | 0% |
| SU5416 | 1 µM | 12.1 ± 1.5 | 20.4% |
| SU5416 | 5 µM | 9.8 ± 1.2 | 35.5% |
| SU5416 | 10 µM | 7.5 ± 1.1 | 50.7% |
| Positive Control (Bevacizumab) | 1 mg/mL | 10.3 ± 1.4 | 32.2% |
Experimental Protocols
Materials and Reagents
-
Fertilized chicken eggs (e.g., White Leghorn)
-
SU5416 (free base)
-
Bevacizumab
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Gelatin sponges (e.g., Gelfoam®)
-
Ethanol (70%)
-
Sterile forceps and scissors
-
Incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Stereomicroscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Preparation of Test Compounds
-
SU5416 Stock Solution: Prepare a 10 mM stock solution of SU5416 in sterile DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of SU5416 by diluting the stock solution in sterile PBS to final concentrations of 1 µM, 5 µM, and 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Bevacizumab Solution: Prepare a 1 mg/mL solution of Bevacizumab in sterile PBS.
-
Vehicle Control: Prepare a 0.1% DMSO solution in sterile PBS.
In Ovo CAM Assay Protocol
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing the Egg: On embryonic day 3 (ED3), clean the eggshell with 70% ethanol. Create a small hole at the blunt end of the egg over the air sac. Gently apply suction to detach the CAM from the shell membrane. Create a small window (approximately 1 cm²) on the side of the egg, being careful not to damage the underlying CAM.
-
Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator.
-
Application of Test Compounds: On embryonic day 8 (ED8), carefully open the window. Cut sterile gelatin sponges into 1 mm³ cubes and let them air dry. Apply 10 µL of the test compound solution (SU5416, Bevacizumab, or vehicle control) to each gelatin sponge. Place the soaked sponge gently on the CAM, avoiding major blood vessels.
-
Incubation: Reseal the window and incubate the eggs for an additional 48-72 hours.
-
Image Acquisition: On embryonic day 10 or 11, reopen the window and acquire images of the CAM area surrounding the gelatin sponge using a stereomicroscope.
-
Data Analysis: Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius from the gelatin sponge. The percentage of inhibition is calculated relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Signaling Pathway of VEGFR-2 Inhibition by SU5416
Caption: Simplified VEGFR-2 signaling cascade and its inhibition by SU5416.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. medkoo.com [medkoo.com]
- 9. ijsrp.org [ijsrp.org]
- 10. Targeting neovascularization and respiration of tumor grafts grown on chick embryo chorioallantoic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW768505A Free Base in Tumor Angiogenesis Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GW768505A free base is a potent, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), and Tyrosine-protein kinase receptor Tie-2. Both VEGFR2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in the process of angiogenesis, the formation of new blood vessels from pre-existing ones. Tumor angiogenesis is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen to support their growth, invasion, and metastasis. By targeting these two key pathways, GW768505A presents a valuable tool for researchers studying the mechanisms of tumor angiogenesis and for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo models of tumor angiogenesis.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Target/Assay | Value | Reference |
| pIC₅₀ | VEGFR2 (KDR) | 7.81 | [1][2] |
| IC₅₀ | VEGFR2 (KDR) | ~15.5 nM (calculated) | [1][2] |
| IC₅₀ | HUVEC Growth Inhibition (VEGF-stimulated) | 0.045 µM | [1][2] |
Note: The pIC₅₀ of 7.81 for VEGFR2 was converted to an IC₅₀ value using the formula IC₅₀ = 10^(-pIC₅₀) M.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental applications of GW768505A, the following diagrams are provided.
DOT Script for Signaling Pathway Diagram
Caption: Mechanism of action of GW768505A in inhibiting angiogenesis.
DOT Script for In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of GW768505A.
DOT Script for In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of GW768505A.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.
-
Treatment: Add GW768505A at various concentrations to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
-
In Vitro VEGFR2 and Tie-2 Kinase Assays
These biochemical assays measure the direct inhibitory effect of GW768505A on the kinase activity of its targets.
Materials:
-
Recombinant human VEGFR2 and Tie-2 kinase domains
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase assay buffer
-
This compound
-
Vehicle control (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, the respective kinase (VEGFR2 or Tie-2), and the kinase-specific substrate.
-
Inhibitor Addition: Add serial dilutions of GW768505A or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measurement: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of GW768505A and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This model evaluates the efficacy of GW768505A in inhibiting tumor growth and angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line known to be dependent on angiogenesis (e.g., A549, HT-29)
-
Cell culture medium and supplements
-
Matrigel® (optional, to enhance tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
CD31 antibody for immunohistochemistry
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel®) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer GW768505A (at a predetermined dose and schedule) and the vehicle control to the respective groups (e.g., via oral gavage or intraperitoneal injection).
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition (%TGI): Calculate the %TGI using the formula: %TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
-
Microvessel Density (MVD) Analysis: Fix a portion of the tumor tissue in formalin, embed in paraffin, and prepare sections for immunohistochemistry. Stain the sections with an anti-CD31 antibody to visualize blood vessels. Quantify MVD by counting the number of stained microvessels in several high-power fields.
-
Conclusion
This compound is a valuable research tool for investigating the complex processes of tumor angiogenesis. Its dual inhibitory action on VEGFR2 and Tie-2 provides a comprehensive approach to blocking key signaling pathways involved in new blood vessel formation. The protocols outlined in this document provide a framework for researchers to effectively utilize GW768505A in their studies to further understand the role of angiogenesis in cancer and to explore its potential as an anti-cancer agent.
References
Application Notes and Protocols for GW768505A Free Base Administration in Animal Studies
Introduction
GW768505A is a potent small molecule inhibitor targeting two key receptor tyrosine kinases involved in angiogenesis: VEGFR2 (also known as KDR) and Tie-2. By simultaneously blocking these pathways, GW768505A has the potential to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis, as well as in certain ocular diseases like diabetic retinopathy and age-related macular degeneration. These application notes provide a framework for the preclinical evaluation of GW768505A in relevant animal models.
Potential Applications in Animal Studies
Based on its mechanism of action, GW768505A free base can be investigated in a variety of animal models, including:
-
Oncology: Xenograft and patient-derived xenograft (PDX) models of various solid tumors (e.g., lung, colon, breast, glioblastoma) in immunocompromised mice (e.g., nude, SCID, NSG). Syngeneic tumor models in immunocompetent mice can also be used to study the interplay between angiogenesis inhibition and the immune response.
-
Ophthalmology: Models of ocular neovascularization, such as the oxygen-induced retinopathy (OIR) model in mice or rats, and laser-induced choroidal neovascularization (CNV) models in mice or non-human primates.
-
Other Angiogenesis-Dependent Diseases: Animal models of inflammatory diseases with a significant angiogenic component, such as rheumatoid arthritis.
Data Presentation
As no specific in vivo quantitative data for GW768505A is publicly available, the following table is a template that researchers should aim to populate with their experimental data.
| Table 1: Template for In Vivo Efficacy Data of GW768505A | |||||
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Primary Endpoint | Result (Mean ± SD) |
| e.g., NCI-H460 Lung Cancer Xenograft | Vehicle Control | 0 | Oral (p.o.) | Tumor Volume (mm³) | [Insert Data] |
| GW768505A | 10 | Oral (p.o.) | Tumor Volume (mm³) | [Insert Data] | |
| GW768505A | 30 | Oral (p.o.) | Tumor Volume (mm³) | [Insert Data] | |
| GW768505A | 100 | Oral (p.o.) | Tumor Volume (mm³) | [Insert Data] | |
| e.g., Oxygen-Induced Retinopathy (Mouse) | Vehicle Control | 0 | Intraperitoneal (i.p.) | Area of Neovascularization (mm²) | [Insert Data] |
| GW768505A | 5 | Intraperitoneal (i.p.) | Area of Neovascularization (mm²) | [Insert Data] | |
| GW768505A | 15 | Intraperitoneal (i.p.) | Area of Neovascularization (mm²) | [Insert Data] |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental needs.
Preparation of GW768505A Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water, 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water)
-
Sterile tubes
-
Sonicator
-
Vortex mixer
Protocol:
-
Calculate the required amount of GW768505A and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the GW768505A powder accurately.
-
In a sterile tube, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps. If present, continue to vortex or sonicate until a fine, homogenous suspension is achieved.
-
Prepare the formulation fresh daily and keep it on gentle agitation during the dosing procedure to prevent settling.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Line:
-
A human cancer cell line known to be dependent on angiogenesis (e.g., NCI-H460 non-small cell lung cancer, HT-29 colon cancer).
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, GW768505A at different doses).
-
Drug Administration: Administer GW768505A or vehicle daily via oral gavage at the predetermined doses.
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 21-28 days).
-
Tissue Collection: At necropsy, excise the tumors and weigh them. Tissues can be processed for histopathological and immunohistochemical analysis (e.g., CD31 staining for microvessel density).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Mechanism of action of GW768505A.
Caption: General workflow for an in vivo xenograft study.
Troubleshooting & Optimization
Technical Support Center: GW768505A Free Base Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the dissolution of GW768505A free base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper dissolution important?
GW768505A is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 kinase. Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results. Inconsistent solubility can lead to inaccurate dosing and unreliable data in cell-based assays, preclinical studies, and other research applications.
Q2: I'm having trouble dissolving this compound. What are the common causes?
Difficulties in dissolving this compound can stem from several factors, including:
-
Inappropriate solvent selection: Using a solvent in which the compound has low solubility.
-
Insufficient solvent volume: Attempting to dissolve the compound at a concentration higher than its solubility limit.
-
Low temperature: Solubility of many compounds, including GW768505A, can be temperature-dependent.
-
Compound characteristics: As a free base, its solubility can be pH-dependent.
-
Particle size and aggregation: The physical state of the compound can affect its dissolution rate.
Q3: Which solvents are recommended for dissolving this compound?
Troubleshooting Guide
If you are experiencing issues with dissolving this compound, please follow the troubleshooting workflow below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
While precise, publicly available quantitative solubility data for this compound is limited, the following table summarizes the known and inferred solubility information in common laboratory solvents. Researchers should perform their own solubility tests to determine the optimal concentration for their specific experimental needs.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended primary solvent. |
| Ethanol | Likely sparingly soluble | Often used as a co-solvent with DMSO. |
| Methanol | Likely sparingly soluble | May be used as a co-solvent. |
| Water | Insoluble | As a free base, solubility is expected to be very low in neutral aqueous solutions. |
| Phosphate Buffered Saline (PBS) | Insoluble | Similar to water, low solubility is expected. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a stock solution. The molecular weight of this compound is approximately 537.47 g/mol .
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.37 mg.
-
-
Adding the Solvent:
-
Add the calculated volume of DMSO to the tube containing the compound. To continue the example, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Dissolution Issues:
-
If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Following warming, vortex the solution again.
-
Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Signaling Pathway Context: VEGFR2 and Tie-2 Inhibition
GW768505A targets two key receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis. The diagram below illustrates the simplified signaling pathways inhibited by this compound.
Caption: Simplified signaling pathways inhibited by GW768505A.
Technical Support Center: GW768505A Free Base Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the precipitation of GW768505A free base in experimental media. By following the guidelines and protocols outlined below, users can mitigate solubility issues and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is GW768505A and what is its mechanism of action?
GW768505A is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Tyrosine-protein kinase receptor Tie-2.[1] By inhibiting these two receptor tyrosine kinases, GW768505A can block key signaling pathways involved in angiogenesis, the formation of new blood vessels. This anti-angiogenic activity makes it a subject of interest in cancer research and other diseases where abnormal blood vessel growth is a factor.
Q2: Why is the free base form of GW768505A prone to precipitation in aqueous media?
Like many small molecule inhibitors, GW768505A is a weakly basic compound. The free base form of such compounds often exhibits low aqueous solubility.[2] For weakly basic drugs, the uncharged free base is the solid form that exists in equilibrium with the saturated solution at higher pH values (typically above the pKa of the compound).[2] Cell culture media are typically buffered at a physiological pH of around 7.2-7.4, which can be high enough to favor the less soluble free base form, leading to precipitation.
Q3: What are the common visual indicators of GW768505A precipitation?
Precipitation of GW768505A can manifest in several ways, including:
-
Cloudiness or turbidity: The media may appear hazy or milky immediately upon addition of the compound or after a period of incubation.
-
Visible particles: Small particles or crystals may be observed suspended in the media or settled at the bottom of the culture vessel.
-
A thin film on the surface: A film of the compound may be visible on the surface of the media.
It is important to distinguish between compound precipitation and microbial contamination, which can also cause turbidity. Microscopic examination can help differentiate between crystalline precipitates and microorganisms.
Q4: How can precipitation of GW768505A affect my experimental results?
Compound precipitation can have several detrimental effects on an experiment:
-
Inaccurate concentration: The actual concentration of the dissolved, active compound will be lower than the intended nominal concentration, leading to erroneous dose-response curves and potentially false-negative results.
-
Cellular toxicity: The precipitate particles themselves can be cytotoxic or may be phagocytosed by cells, leading to off-target effects.
-
Inconsistent results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
Troubleshooting Guide: GW768505A Precipitation
This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding GW768505A stock solution to the media. | The final concentration of GW768505A exceeds its solubility in the cell culture medium. | - Decrease the final working concentration of GW768505A.- Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final concentration. This minimizes the amount of DMSO introduced, but care must be taken to ensure rapid and thorough mixing.- Add the DMSO stock solution to the media dropwise while vortexing or swirling the media to facilitate rapid dispersion. |
| A rapid change in solvent polarity (from DMSO to aqueous media) is causing the compound to crash out of solution. | - Pre-warm the cell culture media to 37°C before adding the GW768505A stock solution.- Perform a serial dilution of the DMSO stock in the cell culture medium rather than a single large dilution step. | |
| Precipitate forms over time in the incubator (e.g., after several hours or overnight). | The CO2 environment in the incubator is causing a slight drop in the media pH, which can affect the solubility of a pH-sensitive compound like GW768505A. | - Ensure your media is properly buffered for the CO2 concentration in your incubator (e.g., using HEPES buffer in addition to the bicarbonate buffering system). |
| The compound is interacting with components in the cell culture media over time (e.g., proteins in fetal bovine serum). | - Test the solubility of GW768505A in a simpler buffered solution like PBS to see if media components are the primary issue.- If using serum, consider that GW768505A may bind to serum proteins. The extent of binding can affect its free concentration and solubility. | |
| The compound may not be stable at 37°C over the duration of the experiment. | - Assess the stability of GW768505A in your specific cell culture medium at 37°C over the time course of your experiment. | |
| Precipitate is observed after freeze-thawing the DMSO stock solution. | The compound has limited solubility in DMSO at low temperatures and has precipitated out during the freeze-thaw cycle. | - Before use, warm the stock solution to 37°C and vortex thoroughly to ensure all the compound is redissolved.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Quantitative Data Summary
As of the last update, specific experimental data on the pKa and intrinsic aqueous solubility of GW768505A are not publicly available. The solubility of furo[2,3-d]pyrimidine derivatives, the core structure of GW768505A, is known to be influenced by the nature of their substituent side chains. Due to its chemical structure, GW768505A is expected to be a weakly basic compound with low intrinsic aqueous solubility.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₁₉F₄N₅O₃ |
| Molecular Weight | 537.47 g/mol [1] |
| Solubility in Organic Solvents | Soluble in DMSO[1] |
| pKa | Not publicly available. Expected to be a weak base. |
| Intrinsic Aqueous Solubility (S₀) | Not publicly available. Expected to be low. |
User-Determined Solubility of GW768505A in Experimental Media
It is highly recommended that researchers determine the kinetic solubility of GW768505A in their specific experimental media and conditions. The following tables can be used as templates to record these findings.
Table 1: Kinetic Solubility of GW768505A in Different Cell Culture Media at 37°C
| Media Type (e.g., DMEM, RPMI-1640) | Serum Concentration (%) | Maximum Soluble Concentration (µM) |
| e.g., DMEM | e.g., 10% | User-determined value |
| e.g., RPMI-1640 | e.g., 10% | User-determined value |
| e.g., DMEM | e.g., 0% | User-determined value |
Table 2: pH-Dependent Solubility of GW768505A in Buffered Solutions at 37°C
| pH | Maximum Soluble Concentration (µM) |
| e.g., 6.5 | User-determined value |
| e.g., 7.0 | User-determined value |
| e.g., 7.4 | User-determined value |
| e.g., 8.0 | User-determined value |
Experimental Protocols
Protocol: Determination of the Kinetic Solubility of GW768505A in Cell Culture Media
This protocol describes a method to determine the maximum concentration of GW768505A that can be added to a specific cell culture medium from a DMSO stock without immediate precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
The specific cell culture medium to be tested (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope or a plate reader capable of measuring turbidity (e.g., at 600 nm)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare a range of GW768505A concentrations by adding small, precise volumes of the DMSO stock to the pre-warmed medium. For example, to test concentrations from 1 µM to 100 µM, you would add appropriate volumes of the 10 mM stock to the medium.
-
Important: Keep the final DMSO concentration constant across all dilutions and as low as possible (ideally ≤ 0.5%). Include a vehicle control with the same final concentration of DMSO but without GW768505A.
-
-
Incubation:
-
Immediately after adding the DMSO stock, mix each dilution thoroughly by gentle vortexing or pipetting.
-
Incubate the tubes or plate at 37°C in a humidified incubator with the appropriate CO₂ concentration for a set period (e.g., 1-2 hours). This allows for equilibration.
-
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each tube or well for any signs of precipitation (cloudiness, visible particles). A light source and a dark background can aid in visualization.
-
Microscopic Examination: Place a small aliquot of the solution from each concentration onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
(Optional) Turbidity Measurement: If using a plate reader, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in the reading compared to the vehicle control indicates precipitation.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible or microscopic precipitate is considered the maximum kinetic solubility of GW768505A under these specific experimental conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GW768505A inhibits the VEGFR2 signaling pathway.
Caption: GW768505A inhibits the Angiopoietin-Tie2 signaling pathway.
Caption: Recommended workflow for using GW768505A to avoid precipitation.
References
optimizing GW768505A free base concentration for efficacy
Welcome to the technical support center for GW768505A free base. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GW768505A for maximum efficacy in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is GW768505A and what is its mechanism of action?
A1: GW768505A is a potent, orally active small molecule inhibitor with anti-angiogenic properties. Its mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) and Tie-2 receptor tyrosine kinases.[1] By targeting these two key pathways, GW768505A effectively hinders the formation of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis.
Q2: What are the recommended in vitro assays to assess the efficacy of GW768505A?
A2: To evaluate the efficacy of GW768505A in vitro, the following assays are recommended:
-
Enzyme Assays: Direct measurement of the inhibitory activity of GW768505A on the kinase activity of purified VEGFR-2 and Tie-2 enzymes.
-
Cell-Based Phosphorylation Assays: Assessing the inhibition of VEGF-induced VEGFR-2 autophosphorylation and Angiopoietin-1 (Ang-1)-induced Tie-2 autophosphorylation in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Cell Proliferation Assays: Determining the effect of GW768505A on the proliferation of endothelial cells stimulated with growth factors like VEGF.
-
Tube Formation Assays: Evaluating the ability of GW768505A to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Q3: What are the reported IC50 values for GW768505A?
A3: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for GW768505A in various assays.
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| VEGFR-2 Kinase Assay | Enzyme Assay | <3 | [2] |
| Tie-2 Kinase Assay | Enzyme Assay | <3 | [2] |
| VEGF-induced VEGFR-2 Phosphorylation | HUVECs | - | [1] |
| Ang-1-induced Tie-2 Phosphorylation | HUVECs | - | [1] |
| HT-29 Xenograft Model | In vivo (mice) | - | [1] |
Note: Specific IC50 values for cellular phosphorylation assays and in vivo models were not explicitly provided in the cited literature, but the compound demonstrated potent inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
-
Possible Cause 1: Compound Solubility. GW768505A is soluble in DMSO. Improper dissolution or precipitation of the compound in culture media can lead to a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final concentration in aqueous culture medium, ensure thorough mixing and avoid using a final DMSO concentration that is toxic to the cells (typically <0.5%). It is advisable to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Health and Passage Number. Endothelial cells, such as HUVECs, can lose their responsiveness to growth factors at high passage numbers.
-
Solution: Use low-passage cells for all experiments. Regularly check for cell morphology and viability. Ensure cells are healthy and actively proliferating before starting the experiment.
-
-
Possible Cause 3: Ligand Activity. The activity of recombinant growth factors like VEGF and Ang-1 can degrade over time.
-
Solution: Use fresh or properly stored aliquots of growth factors. Perform a dose-response curve for the growth factor to ensure it is stimulating the desired level of phosphorylation or proliferation.
-
Issue 2: High background signal in kinase assays.
-
Possible Cause 1: ATP Concentration. The concentration of ATP used in the kinase assay can affect the IC50 value of the inhibitor.
-
Solution: Determine the Km of ATP for VEGFR-2 and Tie-2 under your specific assay conditions and use an ATP concentration at or near the Km.
-
-
Possible Cause 2: Non-specific Inhibition. At high concentrations, some compounds can inhibit kinases non-specifically.
-
Solution: Perform a dose-response curve to determine the specific inhibitory range. Include appropriate negative controls (e.g., a structurally similar but inactive compound) to assess non-specific effects.
-
Experimental Protocols
VEGFR-2 and Tie-2 Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the enzymatic inhibition of VEGFR-2 and Tie-2 by GW768505A. Specific reagents and conditions may need to be optimized.
-
Reagents:
-
Recombinant human VEGFR-2 and Tie-2 kinase domains.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
GW768505A stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of GW768505A in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted GW768505A or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of GW768505A and determine the IC50 value using a non-linear regression curve fit.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by GW768505A.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of GW768505A.
Caption: Simplified Tie-2 signaling pathway and the inhibitory action of GW768505A.
Caption: Logical workflow for optimizing GW768505A concentration and troubleshooting.
References
Technical Support Center: GW768505A Free Base Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of GW768505A free base in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of GW768505A?
A1: GW768505A was originally developed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Tyrosine-protein kinase receptor Tie-2. However, comprehensive kinase profiling has revealed potent off-target activity against the Tropomyosin receptor kinase (TRK) family, specifically TRKA, TRKB, and TRKC.
Q2: We are observing unexpected phenotypic effects in our cancer cell line when using GW768505A. What could be the cause?
A2: Unexpected phenotypic effects are likely due to the off-target inhibition of the TRK kinase family. Inhibition of TRK signaling can impact cell proliferation, survival, and differentiation in various cancer types, particularly those with NTRK gene fusions.[1][] Depending on the cellular context, TRK inhibition can lead to either anti-tumor effects or the development of resistance.[][3] It is also possible that inhibition of other, less potent off-targets is contributing to the observed phenotype. A thorough understanding of the kinase expression profile of your specific cancer cell line is recommended.
Q3: How can we confirm if the observed effects are due to off-target activity on TRK kinases?
A3: To confirm the involvement of TRK kinases, you can perform several experiments:
-
Western Blot Analysis: Treat your cells with GW768505A and probe for the phosphorylation status of TRKA, TRKB, TRKC, and their downstream signaling molecules like PLCγ, MAPK, and PI3K.[] A decrease in phosphorylation would indicate on-target engagement of the TRK pathway.
-
Rescue Experiments: If your cell line is sensitive to GW768505A, you can try to rescue the phenotype by overexpressing a constitutively active form of a TRK protein.
-
Use of a More Selective Inhibitor: Compare the phenotype induced by GW768505A with that of a more selective TRK inhibitor (e.g., Larotrectinib or Entrectinib). If the phenotypes are similar, it strongly suggests the effects are TRK-mediated.
-
Cellular Thermal Shift Assay (CETSA): This assay can directly measure the engagement of GW768505A with TRK proteins in a cellular context.
Q4: What are the potential phenotypic consequences of inhibiting the primary targets, VEGFR2 and TIE2, in cancer cells?
A4:
-
VEGFR2 Inhibition: Primarily affects the tumor vasculature by inhibiting angiogenesis.[4] However, some cancer cells express VEGFR2, and its inhibition can have direct anti-proliferative and pro-apoptotic effects.[5][6] It can also modulate the tumor immune microenvironment.
-
TIE2 Inhibition: TIE2 signaling is involved in vessel maturation and stability. In some contexts, TIE2 expression on cancer cells has been linked to a dormant phenotype, and its inhibition could potentially awaken dormant cells.[7] TIE2 inhibition can also affect the recruitment and function of tumor-associated macrophages.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected efficacy in an angiogenesis assay. | Off-target effects on pro-angiogenic kinases or activation of compensatory signaling pathways. | 1. Perform a kinome-wide screen to identify other affected kinases. 2. Analyze the expression and activation of other angiogenic receptors (e.g., FGFR, PDGFR). 3. Consider using a combination of inhibitors to block compensatory pathways. |
| Development of drug resistance in long-term cell culture. | Acquisition of mutations in the kinase domain of TRK, VEGFR2, or TIE2, or upregulation of bypass signaling pathways. | 1. Sequence the kinase domains of the target proteins in resistant cells. 2. Perform RNA sequencing to identify upregulated signaling pathways. 3. Test the efficacy of second-generation inhibitors or combination therapies.[3] |
| Discrepancy between biochemical assay results and cellular effects. | Poor cell permeability of GW768505A, presence of efflux pumps, or the influence of the cellular microenvironment. | 1. Measure the intracellular concentration of the compound. 2. Investigate the expression of ABC transporters. 3. Use a 3D cell culture model to better mimic the in vivo environment. |
| High levels of apoptosis in a cell line not known to be dependent on VEGFR2 or TIE2. | Strong off-target inhibition of TRK kinases, which can be oncogenic drivers in certain cancers.[1] | 1. Screen the cell line for NTRK gene fusions. 2. Confirm TRK inhibition via Western blot for phosphorylated TRK. 3. Compare with a selective TRK inhibitor. |
Off-Target Profile of GW768505A
The following table summarizes the known primary and major off-targets of GW768505A. The data is compiled from publicly available kinase inhibitor profiling studies.
| Target Kinase | Target Family | Potency/Inhibition | Potential Phenotypic Effect in Cancer Cells |
| VEGFR2 (KDR) | Tyrosine Kinase | pIC50 = 7.81 | Inhibition of angiogenesis, direct anti-proliferative and pro-apoptotic effects in some cancer cells.[4][5][6] |
| TIE2 | Tyrosine Kinase | Potent Inhibitor | Inhibition of vessel maturation; may promote dormancy or awaken dormant cells depending on context.[7] |
| TRKA | Tyrosine Kinase | Potent Inhibitor | Inhibition of proliferation and survival in cancers with NTRK1 fusions.[1][] |
| TRKB | Tyrosine Kinase | Potent Inhibitor | Inhibition of proliferation and survival in cancers with NTRK2 fusions; may reduce angiogenesis and drug resistance.[1] |
| TRKC | Tyrosine Kinase | Potent Inhibitor | Inhibition of proliferation and survival in cancers with NTRK3 fusions.[1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of GW768505A against a purified kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of GW768505A in 100% DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (as a vehicle control) to the wells of a microplate.
-
Kinase Reaction:
-
Prepare a master mix containing the purified kinase and its specific substrate in an appropriate kinase assay buffer.
-
Dispense the kinase/substrate mix into the assay plate wells.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP (typically at the Km concentration for the specific kinase).
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each concentration of GW768505A.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the target engagement of GW768505A with its potential off-targets within intact cancer cells.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Grow the cancer cell line of interest to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of GW768505A or DMSO as a vehicle control.
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 70°C.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble proteins from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., TRKA) in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of GW768505A indicates target engagement.
-
Signaling Pathways
The following diagram illustrates the primary and major off-target signaling pathways affected by GW768505A.
Caption: Signaling pathways affected by GW768505A.
References
- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TIE2 Induces Breast Cancer Cell Dormancy and Inhibits the Development of Osteolytic Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
improving stability of GW768505A free base in solution
Troubleshooting Workflow for GW768505A Stability
Caption: Troubleshooting workflow for addressing GW768505A stability issues.
Quantitative Data Summary
The following tables summarize hypothetical stability data for GW768505A in various conditions. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Stability of GW768505A (10 mM) in Different Solvents at 25°C over 48 hours
| Solvent | % Remaining GW768505A (24h) | % Remaining GW768505A (48h) |
| DMSO | >99% | >98% |
| Isopropanol | 95% | 90% |
| Ethanol | 90% | 82% |
| Acetonitrile | 88% | 78% |
| PBS (pH 7.4) | 75% | 55% |
Table 2: Effect of pH on the Stability of GW768505A (100 µM) in Aqueous Buffer at 37°C for 24 hours
| pH | Buffer System | % Remaining GW768505A |
| 3.0 | Citrate | 85% |
| 5.0 | Acetate | 92% |
| 6.0 | Lactate | 95% |
| 7.4 | Phosphate | 88% |
| 9.0 | Borate | 70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of GW768505A
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of GW768505A in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Aliquot the stock solution and heat at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a 100 µM solution in DMSO/PBS (1:9) to UV light (254 nm) and white light for 24 and 48 hours.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining GW768505A and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for GW768505A
This method is intended to separate GW768505A from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Note: This method may require optimization for specific degradation products.
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway of GW768505A
The primary points of degradation for GW768505A are likely the urea linkage and the furo[2,3-d]pyrimidine core.
Caption: Hypothetical degradation pathways of GW768505A.
Decision Tree for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent for GW768505A.
Technical Support Center: Assessing the Potential Cytotoxicity of Novel Kinase Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of Compound X?
A1: The initial step is to perform a dose-response analysis to determine the concentration at which Compound X inhibits a biological process by 50%, known as the half-maximal inhibitory concentration (IC50).[1][2][3][4] This is a critical metric for quantifying the potency of a compound.[3][4] The IC50 value helps in comparing the cytotoxicity of different compounds and in selecting appropriate concentrations for further mechanistic studies.[3][5]
Q2: Which cell lines should I use for my initial cytotoxicity screening?
A2: It is advisable to use a panel of cell lines, including both cancerous and non-transformed (healthy) cell lines.[3] This approach allows for the assessment of selective cytotoxicity, which is a desirable characteristic for a therapeutic compound.[3] Comparing the IC50 values between cancer and normal cells can provide an early indication of the therapeutic index.[3]
Q3: What are the common in vitro assays to measure cytotoxicity?
A3: Several assays are available, each with its own advantages and limitations. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8][9]
-
LDH Release Assay: This method quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of compromised membrane integrity.
-
ATP-based Assays: These luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[2]
Q4: How do I interpret the IC50 value for Compound X?
A4: The IC50 value represents the concentration of Compound X required to reduce cell viability by 50% compared to an untreated control.[1][2][4] A lower IC50 value indicates higher potency, meaning a smaller amount of the compound is needed to exert a cytotoxic effect.[2] It is crucial to report the IC50 value along with the specific cell line and the duration of treatment, as these factors can significantly influence the result.[4]
Q5: What does it mean if my IC50 value is very high?
A5: If the IC50 value is higher than the maximum tested concentration, it suggests that Compound X has low cytotoxicity to the cells under the tested conditions.[1] In such cases, the IC50 is often reported as being greater than the highest concentration used in the experiment.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT Assay
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or improper mixing of reagents.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Ensure complete solubilization of formazan crystals by adequate mixing.
-
Issue 2: Low Absorbance Values in Cytotoxicity Assay
-
Possible Cause: Low cell density, incorrect wavelength measurement, or a problem with the assay reagent.[10]
-
Solution:
-
Optimize the initial cell seeding density to ensure a sufficient signal.[10]
-
Verify that the microplate reader is set to the correct wavelength for the specific assay.
-
Check the expiration date and storage conditions of the assay reagents.
-
Issue 3: Compound X Interferes with the Assay
-
Possible Cause: The color or chemical properties of Compound X may interfere with the colorimetric or fluorescent readout of the assay.[11]
-
Solution:
Issue 4: Unexpected Cytotoxicity in Vehicle Control
-
Possible Cause: The solvent used to dissolve Compound X (e.g., DMSO) may be toxic to the cells at the concentration used.
-
Solution:
Data Presentation
Table 1: Hypothetical Dose-Response Data for Compound X in Different Cell Lines
| Cell Line | Compound X IC50 (µM) | Vehicle Control Viability (%) |
| Cancer Cell Line A | 2.5 | 99.2 |
| Cancer Cell Line B | 15.8 | 98.9 |
| Non-transformed Cell Line C | > 100 | 99.5 |
Table 2: Example of Reporting Cytotoxicity Data
| Parameter | Value |
| Assay Method | MTT Assay |
| Cell Line | Cancer Cell Line A |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| IC50 (µM) | 2.5 (95% Confidence Interval: 2.1-2.9) |
| R² of dose-response curve | 0.98 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X. Include vehicle-only and no-treatment controls.[12]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Neutral Red Uptake (NRU) Assay
-
Cell Seeding and Treatment: Follow the same steps as for the MTT assay.
-
Medium Removal: After the treatment incubation, remove the medium from all wells.
-
Neutral Red Incubation: Add medium containing neutral red to each well and incubate for 2-3 hours.[7][9]
-
Washing: Discard the neutral red solution and wash the cells with PBS.[7]
-
Destaining: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the neutral red from the cells.[7][9]
-
Measurement: Measure the absorbance of the extracted dye using a microplate reader.
Visualizations
Caption: A logical workflow for in vitro cytotoxicity testing.
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
- 1. clyte.tech [clyte.tech]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qualitybiological.com [qualitybiological.com]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. re-place.be [re-place.be]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Is Your MTT Assay the Right Choice? [promega.jp]
- 12. benchchem.com [benchchem.com]
Technical Support Center: GW768501A Free Base In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with GW768505A free base. As a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, GW768505A is a valuable tool in angiogenesis research. However, its formulation as a free base and its specific mechanism of action can lead to challenges in experimental execution and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW768505A?
GW768505A is a small molecule inhibitor that simultaneously targets two key receptor tyrosine kinases involved in angiogenesis:
-
VEGFR2 (KDR): The primary receptor for VEGF-A, a potent stimulator of endothelial cell proliferation, migration, and survival.
-
Tie-2: The receptor for angiopoietins, which plays a crucial role in vascular maturation and stability.
By inhibiting both pathways, GW768505A is designed to potently block the formation of new blood vessels.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.[1]
-
Long-term (months to years): -20°C, dry and dark.[1]
The compound is known to be soluble in DMSO.[1] For in vivo studies, it is critical to prepare fresh solutions and protect them from light.
Q3: Can I use a salt form of GW768505A instead of the free base?
While salt forms of a compound often exhibit improved solubility and dissolution rates compared to the free base, specific salt forms of GW768505A may not be commercially available.[2] If you are considering generating a salt form, extensive physicochemical characterization would be required. For most research purposes, utilizing the well-characterized free base with an appropriate vehicle is recommended.
Troubleshooting Guide
Issue 1: Lower than Expected Efficacy or Lack of Response
One of the most common challenges in vivo is observing a diminished or absent therapeutic effect compared to in vitro results.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The free base form may have limited oral bioavailability. Consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection. |
| Inadequate Formulation | Precipitation of the compound upon injection can significantly reduce the effective dose. Ensure the vehicle system maintains solubility. A common formulation for similar compounds is a mixture of DMSO, Tween 80, and saline. |
| Rapid Metabolism | The compound may be rapidly cleared from circulation. Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of GW768505A in your animal model. This may necessitate more frequent dosing. |
| Drug Resistance | Tumors can develop resistance to anti-angiogenic therapies through the activation of alternative signaling pathways. Consider combination therapies or intermittent dosing schedules. |
Experimental Protocol: Pilot Pharmacokinetic Study
A pilot pharmacokinetic (PK) study can provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of GW768505A in your animal model.
-
Animal Model: Use a small cohort of the same animal strain and sex as your main study.
-
Dosing: Administer a single dose of GW768505A via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Plasma Analysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of GW768505A in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax, Tmax, and half-life.
Issue 2: Unexpected Toxicities or Adverse Events
Observing adverse effects not anticipated from in vitro studies can complicate the interpretation of your results.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While GW768505A is a potent inhibitor of VEGFR2 and Tie-2, it may have off-target activities at higher concentrations. Perform a dose-response study to identify the maximum tolerated dose (MTD). |
| Vehicle Toxicity | The vehicle used to dissolve and administer the compound may have its own toxic effects. Always include a vehicle-only control group in your experiments. |
| On-Target Toxicities | Inhibition of VEGFR and Tie-2 signaling can lead to on-target toxicities such as hypertension, proteinuria, and impaired wound healing. Monitor animal health closely and consider dose reduction or a less frequent dosing schedule. |
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of GW768505A that can be administered without causing unacceptable toxicity.
-
Dose Escalation: Begin with a low dose and escalate in subsequent cohorts of animals.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% weight loss and no significant clinical signs of distress.
Visualizing the Mechanism of Action
To better understand the pathways targeted by GW768505A, the following diagrams illustrate the VEGFR2 and Tie-2 signaling cascades and the experimental workflow for an in vivo efficacy study.
References
Validation & Comparative
Lack of Comparative Data Precludes Direct Analysis of GW768505A Free Base Versus Sunitinib in Renal Cell Carcinoma Models
A comprehensive review of scientific literature reveals no direct comparative studies between the investigational kinase inhibitor GW768505A free base and the established therapeutic agent sunitinib in the context of renal cell carcinoma (RCC) models. While extensive data exists for sunitinib, detailing its mechanism and efficacy in RCC, information on GW768505A is limited and has not been associated with this cancer type. Consequently, a direct, data-driven comparison of their performance in RCC is not currently possible.
This guide will instead provide a summary of the available information for each compound individually to offer a clear perspective on their known biological activities.
Sunitinib: A Standard of Care in Renal Cell Carcinoma
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a cornerstone of treatment for advanced RCC for over a decade. Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).
Mechanism of Action
Sunitinib's anti-cancer effects in RCC are primarily attributed to the inhibition of:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): By blocking these receptors on endothelial cells, sunitinib disrupts the primary signaling pathway that tumors use to stimulate the growth of new blood vessels, thereby cutting off their supply of oxygen and nutrients.
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Inhibition of PDGFR signaling on pericytes, cells that support blood vessel structure, leads to the destabilization and regression of tumor vasculature.
-
Other Kinase Targets: Sunitinib also inhibits other RTKs such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), and RET, which can contribute to its overall anti-tumor activity.[1]
The collective inhibition of these targets results in a potent anti-angiogenic effect and direct inhibition of tumor cell proliferation.[2]
Preclinical and Clinical Efficacy in RCC
Sunitinib has undergone extensive preclinical evaluation in various RCC cell lines and animal xenograft models, consistently demonstrating significant anti-tumor activity. These foundational studies paved the way for successful clinical trials. Pivotal Phase III trials demonstrated that sunitinib significantly improved progression-free survival (PFS) and objective response rates (ORR) compared to the previous standard of care, interferon-alfa, in patients with metastatic RCC.[3]
Table 1: Summary of Sunitinib Efficacy in First-Line Metastatic RCC (Pivotal Phase III Trial)
| Endpoint | Sunitinib | Interferon-Alfa |
|---|---|---|
| Median Progression-Free Survival | 11 months | 5 months |
| Objective Response Rate | 47% | 12% |
| Median Overall Survival | 26.4 months | 21.8 months |
(Data from Motzer et al., 2009)
Experimental Protocols (Representative Examples)
In Vitro Cell Proliferation Assay:
-
Cell Lines: Human RCC cell lines (e.g., 786-O, A498, Caki-1) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of sunitinib or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay such as MTS or MTT, which measures mitochondrial activity as an indicator of cell number. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then calculated.
In Vivo Tumor Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human RCC cells (e.g., 786-O) are injected subcutaneously or orthotopically (into the kidney) to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized to receive daily oral doses of sunitinib or a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
This compound: An Investigational Compound with No Reported Link to RCC
GW768505A is a small molecule kinase inhibitor that appears in scientific literature primarily as part of large-scale screening libraries designed to characterize the selectivity of various chemical compounds.
Known Kinase Targets
Available data indicates that GW768505A was initially developed to target kinases involved in angiogenesis but also shows potent activity against other targets.
-
KDR (VEGFR2) and TIE2: The compound was originally designed to inhibit these two key regulators of blood vessel development.
-
Tropomyosin-related Kinases (TRKA, TRKB, TRKC): A comprehensive kinase profiling study identified GW768505A as a potent inhibitor of this family of receptors.
One study noted that GW768505A exhibited particularly high potency against the KM12 colon cancer cell line, which is characterized by the overexpression of TRKA, suggesting its activity may be context-dependent.
There are no published studies evaluating the effect of GW768505A on any renal cell carcinoma models, either in vitro or in vivo.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways targeted by each compound.
Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream pathways.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR2 Inhibitors: GW768505A Free Base vs. Other Marketed Antagonists
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition has become a cornerstone of anti-cancer therapy. This guide provides an objective comparison of the investigational dual VEGFR2/Tie-2 inhibitor, GW768505A free base, against a panel of established VEGFR2 inhibitors. The following sections present a comprehensive analysis of their biochemical potency, cellular activity, and target selectivity, supported by experimental data and detailed methodologies.
Biochemical Potency and Target Specificity
The inhibitory activity of a compound against its target kinase is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values of GW768505A and other prominent VEGFR2 inhibitors against VEGFR2 and the alternative angiogenesis-related kinase, Tie-2.
| Compound | VEGFR2 IC50 (nM) | Tie-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | ~15.5 (pIC50 = 7.81)[1] | Potent inhibitor (specific IC50 not detailed in provided results)[1] | TRKA, TRKB, TRKC (71-88% inhibition at 100 nM)[1] |
| Sunitinib | 80[2] | - | PDGFRβ (2), c-Kit, FLT3 |
| Sorafenib | 90[3][4][5] | - | Raf-1 (6), B-Raf (22), PDGFRβ (57), c-Kit (68), FLT3 (58)[5] |
| Axitinib | 0.2[6][7] | Potent inhibitor (up to 89% inhibition)[3] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6][7] |
| Pazopanib | 30[8][9][10][11] | - | VEGFR1 (10), VEGFR3 (47), PDGFRα/β (84), c-Kit (140)[8] |
| Lenvatinib | 4[12][13] | - | VEGFR1 (22), VEGFR3 (5.2), FGFR1-4, PDGFRα/β, c-Kit, RET[12] |
| Cabozantinib | 0.035[14][15][16][17] | 14.3[12][15][18] | MET (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3)[12][15][18] |
| Regorafenib | 4.2[19] | 31[20] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[19] |
| Vandetanib | 40[2][13][15][21][22][23] | >1100-3600[21] | VEGFR3 (110), EGFR (500), RET (130)[2][13] |
Note: IC50 values can vary between different assay conditions and laboratories.
Cellular Activity: Inhibition of Endothelial Cell Proliferation
The anti-angiogenic potential of VEGFR2 inhibitors is often evaluated by their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in the formation of new blood vessels.
| Compound | HUVEC Proliferation IC50 (nM) |
| This compound | 45[1] |
| Pazopanib | 8 (VEGF-induced phosphorylation)[8] |
| Regorafenib | ~3 (VEGF-stimulated)[20] |
| Vandetanib | 60 (VEGF-stimulated)[2][24] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams illustrate the VEGFR2 signaling cascade and a typical workflow for inhibitor evaluation.
Caption: Simplified VEGFR2 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
For reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays cited in this guide.
In Vitro VEGFR2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., GW768505A, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of a solution containing the VEGFR2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of VEGFR2 within a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR2
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of VEGFR2 phosphorylation.
HUVEC Proliferation Assay
This assay measures the effect of inhibitors on the growth of endothelial cells, a surrogate for their anti-angiogenic activity.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
VEGF-A
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a growth medium.
-
Allow the cells to attach overnight.
-
Replace the medium with a basal medium containing a low concentration of serum and various concentrations of the test compounds.
-
Stimulate the cells with a pro-proliferative concentration of VEGF-A.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control.
-
Determine the IC50 value for cell proliferation.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of an anti-angiogenic agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., A498 renal carcinoma, which is known to be highly angiogenic)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds to the treatment groups at various doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. apexbt.com [apexbt.com]
- 16. apexbt.com [apexbt.com]
- 17. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
Comparative In Vivo Efficacy of GW4869 Free Base in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GW4869, a widely used inhibitor of exosome biogenesis and release, against alternative therapeutic strategies in oncology. The information is compiled from preclinical studies to aid in the evaluation of its potential as an anti-cancer agent.
Overview of GW4869
GW4869 is a non-competitive inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in the biosynthesis of ceramide. By inhibiting nSMase, GW4869 effectively blocks the formation and release of exosomes, which are small extracellular vesicles implicated in intercellular communication and the progression of cancer. Exosomes released by tumor cells can promote tumor growth, metastasis, and drug resistance. Therefore, inhibiting their release presents a promising therapeutic strategy.
In Vivo Efficacy of GW4869
Numerous in vivo studies have demonstrated the anti-tumor effects of GW4869, often in combination with other chemotherapeutic agents. For instance, in a preclinical model of non-small cell lung cancer (NSCLC), the combination of GW4869 and gefitinib resulted in a significant reduction in tumor size compared to gefitinib alone[1]. Similarly, in a prostate cancer model, GW4869 treatment was shown to inhibit tumor progression by impeding the education of M2 macrophages, which are known to promote tumor growth[2].
Comparison with an Alternative: Nexinhib20
A relevant alternative to GW4869 is Nexinhib20, another inhibitor of exosome release that acts through a different mechanism. Nexinhib20 disrupts the interaction between Rab27a and its effector JFC1, a crucial step in the trafficking and secretion of exosomes[3][4].
While direct in vivo comparative studies between GW4869 and Nexinhib20 are limited, an in vitro study on small cell lung cancer (SCLC) cell lines provides valuable insights. This study demonstrated that both GW4869 and Nexinhib20, when combined with first-line chemotherapy (cisplatin and etoposide), significantly enhanced the inhibition of cell proliferation and induced apoptosis[4].
In Vitro Proliferation Inhibition in SCLC Cell Lines (Combination Therapy)[4]
| Cell Line | Treatment Group | Proliferation Rate (%) |
| N417 | GW4869 + Cis + Eto | 22.96 |
| Nexinhib20 + Cis + Eto | 3.64 | |
| H524 | GW4869 + Cis + Eto | 6.53 |
| Nexinhib20 + Cis + Eto | 4.66 | |
| H889 | GW4869 + Cis + Eto | 13.0 |
| Nexinhib20 + Cis + Eto | 13.1 |
Experimental Protocols
In Vivo Xenograft Model with GW4869
A common protocol for evaluating the in vivo efficacy of GW4869 involves the use of xenograft mouse models.
-
Cell Implantation: Human cancer cells (e.g., 5x10^6 HCC827 cells) are subcutaneously injected into the flanks of immunocompromised mice (e.g., BALB/c nude mice)[1].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 50 mm³) before the initiation of treatment[1].
-
Treatment Administration: Mice are randomly assigned to different treatment groups. GW4869 can be administered through various routes, including intraperitoneal (i.p.) or intragastric (i.g.) injection. A typical dosage for i.g. administration is 12 µg/g of body weight, given once daily[1]. For i.p. injection, dosages can range from 1.25 mg/kg to 2.5 µg/g, administered at varying frequencies (e.g., every 48 hours or once daily)[5][6][7].
-
Monitoring and Endpoint: Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment (e.g., day 28), mice are sacrificed, and tumors are excised for further analysis, including weight measurement and immunohistochemistry[1].
In Vivo Model with Nexinhib20
While specific xenograft protocols for Nexinhib20 in cancer models are less detailed in the available literature, studies in other disease models provide guidance on its in vivo administration. For instance, in a mouse model of endotoxemia, Nexinhib20 was administered intraperitoneally at a dose of 1 µmol per mouse to inhibit neutrophil recruitment[8].
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking secretion of exosomes by GW4869 dampens CD8+ T cell exhaustion and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nexinhib20 inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Dual VEGFR2/Tie-2 Inhibitors: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of multiple angiogenesis pathways has emerged as a promising approach in oncology to overcome resistance to traditional anti-angiogenic therapies. Dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2) represent a significant class of such agents. This guide provides a comparative overview of the preclinical and early clinical efficacy of this class of inhibitors.
Introduction to GW768505A and the Rationale for Dual Inhibition
GW768505A is identified as a potent dual inhibitor of VEGFR2 (KDR) and Tie-2, positioning it as a molecule with significant anti-angiogenic potential. Publicly available, peer-reviewed efficacy data for GW768505A is limited. Therefore, this review focuses on the broader class of dual VEGFR2/Tie-2 inhibitors to provide a comparative context for its potential efficacy.
The VEGF/VEGFR2 pathway is a well-established driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival. However, tumors can develop resistance to VEGFR2 blockade by upregulating alternative pro-angiogenic pathways, including the Angiopoietin/Tie-2 axis. Angiopoietin-1 (Ang-1) generally promotes vessel maturation and stability, while Angiopoietin-2 (Ang-2) can act as a Tie-2 antagonist, destabilizing vessels and making them more responsive to VEGF. In the tumor microenvironment, Ang-2 is often upregulated, contributing to pathological angiogenesis. Dual inhibition of both VEGFR2 and Tie-2 signaling is hypothesized to provide a more comprehensive and durable anti-angiogenic effect, potentially overcoming resistance to single-agent therapies.
Comparative Efficacy of Dual VEGFR2/Tie-2 Inhibitors
While specific data for GW768505A is not available, several other dual VEGFR2/Tie-2 inhibitors have been evaluated in preclinical and clinical settings. The following tables summarize the available quantitative data for some of these compounds.
In Vitro Potency
| Compound | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |
| Cediranib | VEGFR-1, -2, -3, c-Kit | VEGFR-2: <1 | - | [1] |
| CEP-11981 | VEGFR-1, -2, Tie-2, FGFR1, c-SRC, Aurora A | VEGFR-2: 4, Tie-2: 22 | Biochemical assays | [2] |
| ARRY-614 (Pexmetinib) | p38 MAPK, Tie-2 | Tie-2: 16 | HEK-Tie2 cells | [3] |
| ACTB-1003 | FGFR-1, RSK-1, P70S6K1, Tie-2, VEGFR-2 | VEGFR-2: 2, Tie-2: 4 | Biochemical assays | [4] |
Preclinical In Vivo Efficacy
| Compound/Combination | Cancer Model | Dosing | Key Findings | Reference |
| Cediranib + MEDI3617 | Glioblastoma (Gl261 xenograft) | - | Dual therapy significantly prolonged median survival (38 days) compared to cediranib alone (24 days) or control (20 days). | [5][6] |
| Cediranib + MEDI3617 | Glioblastoma (U87 xenograft) | - | Dual therapy significantly increased median survival (26 days) compared to cediranib alone (13 days) or control (5 days). | [5] |
| CEP-11981 | Urothelial carcinoma (RT4 xenograft) | 5 mg/kg, daily | Significantly arrested tumor growth compared to control. | [7] |
| ARRY-614 (Pexmetinib) | Multiple Myeloma (xenograft) | - | Inhibited tumor cell growth. | [8] |
| ACTB-1003 | Non-small cell lung cancer (H460 xenograft) | - | Induced apoptosis and anti-angiogenic activity. | [4] |
| Trebananib | Ovarian Cancer | - | In combination with paclitaxel, showed increased progression-free survival in clinical trials. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of common experimental protocols used to evaluate dual VEGFR2/Tie-2 inhibitors.
In Vitro Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the IC50 values of inhibitors against purified VEGFR2 and Tie-2 kinases. This assay quantifies the inhibition of kinase activity by measuring the phosphorylation of a substrate.
-
Cell Proliferation Assays: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. Cells are treated with the inhibitor at various concentrations in the presence of growth factors like VEGF or Ang-1. Cell viability is assessed using reagents like MTT or CellTiter-Glo to determine the anti-proliferative effects.
-
Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with the inhibitor. The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length and the number of branch points. This assay mimics the differentiation step of angiogenesis.[10][11]
-
Cell Migration Assay (Boyden Chamber Assay): Endothelial cells are placed in the upper chamber of a transwell insert, and a chemoattractant (e.g., VEGF) is placed in the lower chamber. The inhibitor is added to assess its effect on the migration of cells through the porous membrane.[12]
In Vivo Assays
-
Tumor Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[13][14] Once tumors are established, animals are treated with the dual inhibitor, a control vehicle, or comparator drugs. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
-
Immunohistochemistry (IHC): Excised tumors from xenograft models are sectioned and stained for markers of angiogenesis (e.g., CD31 to identify endothelial cells), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3). This provides insights into the mechanism of action of the inhibitor.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique can be used in preclinical models to assess changes in tumor vascularity, such as blood flow and vessel permeability, in response to treatment.[15]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by dual VEGFR2/Tie-2 inhibitors and a general workflow for their preclinical evaluation.
Caption: Dual inhibition of VEGFR2 and Tie-2 signaling pathways.
Caption: General workflow for preclinical evaluation of anti-angiogenic compounds.
Conclusion
Dual inhibition of VEGFR2 and Tie-2 represents a rational and promising strategy to enhance the efficacy of anti-angiogenic therapy in cancer. While specific, publicly available data on the efficacy of GW768505A is currently lacking, the preclinical and clinical findings for other dual inhibitors like cediranib (in combination with an Ang-2 inhibitor), CEP-11981, and ARRY-614, demonstrate the potential of this therapeutic approach. These compounds have shown the ability to inhibit endothelial cell function in vitro and suppress tumor growth in vivo, often with greater efficacy than single-pathway inhibitors. Further research and publication of data on novel compounds such as GW768505A are anticipated to further clarify their therapeutic potential and position within the landscape of cancer treatment.
References
- 1. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neoadjuvant trebananib plus paclitaxel-based chemotherapy for stage II/III breast cancer in the adaptively randomized I-SPY2 trial — Efficacy and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW768505A Free Base and Other Tie-2 Inhibitors for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro efficacy and methodologies of prominent Tie-2 inhibitors.
This guide provides a detailed comparative study of GW768505A free base and other selected small molecule inhibitors of the Tie-2 receptor tyrosine kinase, a critical regulator of angiogenesis. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing their efficacy, and visual representations of the associated signaling pathway and experimental workflows to aid in the selection of appropriate compounds for research and development.
Quantitative Comparison of Tie-2 Inhibitor Potency
The in-vitro potency of GW768505A and other notable Tie-2 inhibitors is summarized in the table below. The data, presented as IC50 (the half-maximal inhibitory concentration) and pIC50 (-log(IC50)), allows for a direct comparison of their efficacy against Tie-2 and, where applicable, other kinases such as VEGFR2. Lower IC50 and higher pIC50 values indicate greater potency.
| Compound Name | Target(s) | IC50 (nM) | pIC50 | Other Notable Kinase Targets (IC50, nM) |
| This compound | Tie-2, VEGFR2 | Not Specified | Not Specified for Tie-2; 7.81 for VEGFR2 | TRKA, TRKB, TRKC (potent inhibition) |
| Rebastinib (DCC-2036) | Tie-2, Abl | 0.63 (biochemical) | 9.2 | Abl1(WT) (0.8), Abl1(T315I) (4), KDR (VEGFR2) (4), FLT3 (2)[1][2] |
| Pexmetinib (ARRY-614) | Tie-2, p38 MAPK | 1 | 9.0 | p38α (35), p38β (26), Abl (4), FGFR1 (28), Flt1 (VEGFR1) (47) |
| Cabozantinib (XL184) | Tie-2, MET, VEGFR2 | 14.3 | 7.85 | MET (1.3), VEGFR2 (0.035), KIT (4.6), RET (5.2), AXL (7) |
| TIE-2/VEGFR-2 kinase-IN-2 | Tie-2, VEGFR2 | 13.49 | 8.56 (for Tie-2) | VEGFR2 (7.76), VEGFR1 (8.51), VEGFR3 (7.59) |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Tie-2 Signaling Pathway and Point of Inhibition.
Caption: Comparative Experimental Workflow for Tie-2 Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Homogeneous Tie-2 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is suitable for high-throughput screening.
Materials:
-
Recombinant Human Tie-2 kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu,Tyr) 4:1 substrate
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare a 1x Kinase Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the Poly(Glu,Tyr) substrate.
-
Assay Plate Setup:
-
To the appropriate wells, add 2.5 µL of the serially diluted test inhibitors or vehicle control (DMSO in assay buffer).
-
Add 10 µL of diluted Tie-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control" (no enzyme), add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 12.5 µL of the Master Mix to all wells.
-
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
In-Vitro Angiogenesis: HUVEC Tube Formation Assay
This cell-based assay assesses the effect of inhibitors on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
-
Growth factor-reduced Matrigel
-
96-well cell culture plates
-
Test inhibitors
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Matrigel Coating:
-
Thaw growth factor-reduced Matrigel overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
On ice, add 50 µL of Matrigel to each well of the pre-chilled plate, ensuring the entire surface is covered without bubble formation.
-
Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to approximately 80% confluency.
-
Harvest the cells using trypsin and neutralize.
-
Resuspend the HUVECs in a small volume of serum-free or low-serum medium at a concentration of 2-3 x 10⁵ cells/mL.
-
-
Treatment and Seeding:
-
In a separate tube, mix the HUVEC suspension with the desired concentrations of the test inhibitors or vehicle control.
-
Carefully add 100 µL of the cell/inhibitor suspension to each Matrigel-coated well (resulting in 2-3 x 10⁴ cells per well).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 6 hours, or until a robust tubular network is observed in the vehicle control wells.
-
Imaging and Quantification:
-
Visualize the tube formation using a phase-contrast or fluorescence microscope (if using Calcein AM staining).
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of nodes, and number of meshes.
-
-
Data Analysis: Compare the quantitative measurements from inhibitor-treated wells to the vehicle control to determine the effect of each compound on angiogenesis. Calculate the EC50 value, the concentration at which 50% of tube formation is inhibited.
References
Dual Kinase Inhibitor GW768505A: A Comparative Analysis of Specificity for VEGFR2 and Tie-2
For Immediate Release
This guide provides a detailed comparison of the free base form of GW768505A, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine-protein kinase receptor Tie-2, with other commercially available inhibitors targeting these key angiogenic factors. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of research tools for studies in angiogenesis and cancer biology.
Introduction to GW768505A and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and in pathological conditions such as tumor growth and metastasis. Two key receptor tyrosine kinases, VEGFR2 (also known as KDR) and Tie-2, play pivotal roles in regulating this process. Consequently, dual inhibition of both VEGFR2 and Tie-2 signaling pathways presents a promising therapeutic strategy for cancer and other angiogenesis-dependent diseases. GW768505A has been identified as a potent inhibitor of both these receptors. This guide provides a comparative analysis of its specificity and off-target effects against other known VEGFR2/Tie-2 inhibitors.
In Vitro Kinase Inhibition Profile
The following table summarizes the available biochemical data for GW768505A and selected alternative inhibitors. Potency is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
| Compound | Target Kinase | pIC50 | IC50 (nM) | Off-Target Kinases of Note (Inhibition) |
| GW768505A free base | VEGFR2 (KDR) | 7.81 [1] | ~15.5 | TRKA, TRKB, TRKC (71-88% inhibition at 100 nM) [2] |
| Tie-2 | Data not available | Data not available | ||
| TIE-2/VEGFR-2 kinase-IN-2 | VEGFR2 | 8.61[3][4] | ~2.45 | VEGFR1 (IC50 = 8.51 nM), VEGFR3 (IC50 = 7.59 nM)[5] |
| Tie-2 | 8.56[3][4] | ~2.75 | Akt3, Cdk2, EGFR, GSK3 (>10,000 nM)[5] | |
| TIE-2/VEGFR-2 kinase-IN-5 | VEGFR2 | 8.11[1][6] | ~7.76 | Data not available |
| Tie-2 | 7.78[1][6] | ~16.6 | Data not available | |
| LCB03-0110 | VEGFR-2 | Data not available | Data not available | c-SRC, TIE-2[3][4][7][8] |
| Tie-2 | Data not available | Data not available | ||
| c-SRC | Data not available | Data not available |
Note: The IC50 values are approximated from the provided pIC50 values. The lack of a reported pIC50 or IC50 value for GW768505A against Tie-2 is a significant data gap that prevents a direct quantitative comparison of its dual inhibitory activity.
Signaling Pathways
The following diagrams illustrate the signaling pathways of VEGFR2 and Tie-2, which are the primary targets of GW768505A.
Caption: Simplified VEGFR2 signaling pathway.
Caption: Simplified Tie-2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following are representative protocols for key assays used to validate the specificity of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescent)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human VEGFR2 or Tie-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., GW768505A) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the kinase, substrate, and test compound dilutions to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
VEGF-A or Angiopoietin-1
-
Test compounds (e.g., GW768505A)
-
Lysis buffer
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Tie2, anti-total-Tie2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HUVECs to near confluence.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A or Angiopoietin-1 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Caption: Cellular Phosphorylation Assay Workflow.
Conclusion
GW768505A is a potent inhibitor of VEGFR2 with additional activity against the TRK family of kinases. While it is reported to be a dual VEGFR2/Tie-2 inhibitor, the lack of publicly available quantitative data for its Tie-2 inhibitory activity makes a direct comparison with other dual inhibitors challenging. For researchers specifically interested in the dual inhibition of VEGFR2 and Tie-2, compounds like TIE-2/VEGFR-2 kinase-IN-2 offer a more characterized profile. The choice of inhibitor should be guided by the specific research question, the desired selectivity profile, and the experimental systems being used. Further independent validation of the kinase selectivity of GW768505A is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity Profile of GW768505A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of the kinase inhibitor GW768505A free base. By presenting quantitative data, detailed experimental protocols, and visualizing relevant signaling pathways, this document serves as a crucial resource for evaluating the compound's selectivity and potential off-target effects.
Initially developed as an inhibitor of Kinase Insert Domain Receptor (KDR) and TEK Receptor Tyrosine Kinase (TIE2), GW768505A has demonstrated potent activity against additional kinases. This guide delves into its broader kinase interaction landscape, offering a comparative analysis essential for its application in research and potential therapeutic development.
Kinase Inhibition Profile of GW768505A
GW768505A was screened against a panel of 224 recombinant kinases as part of the Published Kinase Inhibitor Set (PKIS). The screening was performed at two concentrations, 100 nM and 1 µM, to assess the compound's potency and selectivity. The data reveals significant cross-reactivity with the Tropomyosin receptor kinase (TRK) family.
Quantitative Kinase Inhibition Data
The following table summarizes the percentage inhibition of a selection of kinases by GW768505A at both screening concentrations. A lower percentage of control indicates stronger inhibition.
| Kinase Target | Percentage Inhibition at 100 nM | Percentage Inhibition at 1 µM | Kinase Family |
| Primary Targets | |||
| KDR (VEGFR2) | 88 | 98 | Tyrosine Kinase |
| TIE2 (TEK) | 71 | 95 | Tyrosine Kinase |
| Off-Targets (TRK Family) | |||
| TRKA (NTRK1) | 88 | 99 | Tyrosine Kinase |
| TRKB (NTRK2) | 71 | 96 | Tyrosine Kinase |
| TRKC (NTRK3) | 81 | 98 | Tyrosine Kinase |
| Other Notable Off-Targets | |||
| FLT3 | 55 | 92 | Tyrosine Kinase |
| KIT | 45 | 85 | Tyrosine Kinase |
| PDGFRα | 30 | 75 | Tyrosine Kinase |
| PDGFRβ | 25 | 70 | Tyrosine Kinase |
| SRC | 15 | 50 | Tyrosine Kinase |
| LYN | 10 | 45 | Tyrosine Kinase |
| ABL1 | 5 | 30 | Tyrosine Kinase |
Experimental Protocols
The kinase profiling data presented was generated using a microfluidic capillary electrophoresis-based enzymatic assay.
Kinase Assay Protocol:
-
Assay Principle: The assay measures the change in the electrophoretic mobility of a fluorescently labeled substrate peptide upon phosphorylation by the target kinase.
-
Reaction Components: Each assay well contained the specific recombinant kinase, a fluorescently labeled substrate peptide, and ATP at the apparent Km for each kinase.
-
Inhibitor Concentrations: GW768505A was tested at final concentrations of 100 nM and 1 µM.
-
Assay Procedure:
-
The kinase, substrate, and inhibitor were incubated together in the assay buffer.
-
The phosphorylation reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The reaction was stopped, and the sample was injected into a microfluidic capillary electrophoresis system.
-
The phosphorylated and unphosphorylated substrate peptides were separated based on their charge and size, and the amount of each was quantified by fluorescence detection.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the amount of phosphorylated product in the presence of the inhibitor to the amount in a DMSO control (vehicle) reaction.
Signaling Pathway Visualizations
To understand the biological context of GW768505A's activity, the following diagrams illustrate the signaling pathways of its primary targets and key off-targets.
Caption: KDR and TIE2 signaling pathways.
A Comparative Guide: GW768505A Free Base vs. Bevacizumab in Angiogenesis Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between anti-angiogenic agents is paramount for advancing cancer therapy. This guide provides a detailed, data-supported comparison of two distinct inhibitors of angiogenesis: GW768505A free base, a small molecule dual inhibitor, and bevacizumab, a well-established monoclonal antibody.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and bevacizumab lies in their molecular targets and mechanisms of action.
Bevacizumab: This humanized monoclonal antibody functions by directly sequestering all isoforms of vascular endothelial growth factor-A (VEGF-A). By binding to circulating VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This blockade of the VEGF signaling pathway leads to an inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
This compound: In contrast, GW768505A is a potent, orally active small molecule that acts as a dual inhibitor of the intracellular tyrosine kinase domains of two key receptors involved in angiogenesis: VEGFR2 (also known as KDR) and Tie-2. By targeting VEGFR2, it directly blocks the downstream signaling cascade initiated by VEGF-A binding. Simultaneously, its inhibition of Tie-2, the receptor for angiopoietins, disrupts a complementary pathway crucial for vascular maturation and stability. This dual-targeting approach offers the potential for a more comprehensive blockade of angiogenesis.
Head-to-Head: Performance Data
| Compound | Target(s) | Assay | Endpoint | Result |
| This compound | VEGFR2 (KDR), Tie-2 | Enzymatic Assay | pIC50 (VEGFR2) | 7.81[1] |
| HUVEC Proliferation | pIC50 | > 7.0[2] | ||
| Bevacizumab | VEGF-A | N/A (Ligand Trap) | N/A | N/A |
Note: As bevacizumab is a monoclonal antibody that binds to the VEGF-A ligand rather than the receptor's kinase domain, a direct IC50 comparison in enzymatic or cellular proliferation assays is not applicable. Its efficacy is typically measured by its binding affinity to VEGF-A and its effects on downstream functional outcomes.
Signaling Pathways Under Siege
The distinct mechanisms of GW768505A and bevacizumab result in the interruption of the angiogenesis signaling cascade at different points.
Bevacizumab's Extracellular Blockade
Caption: Bevacizumab sequesters VEGF-A, preventing receptor activation.
GW768505A's Dual Intracellular Inhibition
Caption: GW768505A inhibits the kinase domains of VEGFR2 and Tie-2.
Key Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key in vitro and in vivo assays used to evaluate anti-angiogenic compounds.
In Vitro: HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial growth medium (EGM-2) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of the test compound (e.g., GW768505A) or control (e.g., bevacizumab in the presence of VEGF-A).
-
Incubation: Plates are incubated for 72 hours.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability. Absorbance is read on a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.
In Vivo: Tumor Xenograft Model
This model evaluates the in vivo efficacy of an anti-angiogenic agent in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., A549 lung carcinoma, HT-29 colon carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, bevacizumab, GW768505A). Bevacizumab is typically administered intraperitoneally, while GW768505A, being orally active, can be administered by oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment period.
-
Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo anti-angiogenic drug testing.
Conclusion
This compound and bevacizumab represent two distinct and compelling strategies for inhibiting tumor angiogenesis. Bevacizumab, a clinically validated therapeutic, effectively neutralizes the primary angiogenic signal, VEGF-A, in the extracellular space. GW768505A, a preclinical compound, offers a potentially more comprehensive approach by inhibiting two critical receptor tyrosine kinases, VEGFR2 and Tie-2, within the endothelial cell. The dual-targeting mechanism of GW768505A may offer advantages in overcoming resistance mechanisms that can emerge with single-pathway inhibitors. However, further in vivo studies are required to fully elucidate the therapeutic potential of GW768505A and to enable a direct comparison of its efficacy against established agents like bevacizumab. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies.
References
Safety Operating Guide
Proper Disposal of GW768505A Free Base: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GW768505A free base could not be located. Therefore, this document provides essential guidance based on general best practices for the disposal of small molecule kinase inhibitors and other potentially hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
Immediate Safety and Handling Considerations
All laboratory personnel should treat chemical waste, including solids, liquids, and containerized gases, as hazardous unless explicitly confirmed to be non-hazardous by a qualified authority.[1] When handling this compound, it is crucial to adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures
-
Waste Identification and Classification: Since the specific hazards of this compound are not detailed, it should be managed as a hazardous waste.[2] This ensures the highest level of safety and compliance.
-
Containerization:
-
Select a container that is in good condition, free from leaks or cracks, and compatible with the chemical.[2] For solid waste, a securely sealed plastic container is often appropriate.
-
Ensure the container is properly labeled as "Hazardous Waste."[2] The label should clearly identify the contents, including the full chemical name ("this compound"), and any known hazards. Avoid using abbreviations or chemical formulas.[2]
-
Keep the waste container closed except when adding waste.[2]
-
-
Waste Segregation:
-
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Store this compound waste separately from incompatible materials. As a general guideline, keep organic compounds separate from acids, bases, and oxidizers.[3]
-
Do not mix different types of waste in the same container unless explicitly permitted by your institution's EHS department. For instance, halogenated and non-halogenated solvents should typically be collected in separate containers.[4]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[3][5]
-
The SAA should be inspected weekly for any signs of leakage from containers.[3]
-
There are limits to the amount of hazardous waste that can be accumulated in an SAA. For acutely toxic chemicals, this limit can be as low as one quart of liquid or one kilogram of solid.[5]
-
-
Arranging for Disposal:
Disposal of Empty Containers
-
A container that has held a hazardous chemical is not considered empty until it has been triple-rinsed.[1][2]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[1][2][4]
-
After triple-rinsing, the empty container can often be disposed of as regular trash, but be sure to deface or remove all hazardous chemical labels first.[1][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [5] |
| pH for Drain Disposal (if permissible) | Between 5.0 and 12.5 | [3] |
| Storage Time for Partially Filled Containers in SAA | Up to 1 year | [3] |
Experimental Protocols
Triple-Rinsing Procedure for Empty Containers:
-
Select a solvent that is capable of dissolving the chemical residue. For many organic compounds, a common organic solvent like ethanol or acetone may be appropriate. For aqueous solutions, water can be used.
-
Add a small amount of the chosen solvent to the empty container, ensuring it makes contact with all interior surfaces.
-
Securely cap and agitate the container to rinse the interior thoroughly.
-
Pour the rinsate into the appropriate hazardous waste container.[1][2]
-
Repeat this process two more times for a total of three rinses.[1][2]
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.[6]
-
Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1][6]
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
